molecular formula C37H50N2O9S2 B15623893 INCB059872 tosylate

INCB059872 tosylate

Numéro de catalogue: B15623893
Poids moléculaire: 730.9 g/mol
Clé InChI: BRQIVALNCYFXEC-HUQPAIQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

INCB059872 tosylate is a useful research compound. Its molecular formula is C37H50N2O9S2 and its molecular weight is 730.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H50N2O9S2

Poids moléculaire

730.9 g/mol

Nom IUPAC

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;bis(4-methylbenzenesulfonic acid)

InChI

InChI=1S/C23H34N2O3.2C7H8O3S/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27);2*2-5H,1H3,(H,8,9,10)/t19-,20+;;/m0../s1

Clé InChI

BRQIVALNCYFXEC-HUQPAIQZSA-N

Origine du produit

United States

Foundational & Exploratory

INCB059872 Tosylate in Acute Myeloid Leukemia: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells and a concurrent blockage in their differentiation. A key contributor to this pathology is the dysregulation of the epigenetic landscape, which maintains an oncogenic transcriptional program. INCB059872 tosylate, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the core mechanism of action of INCB059872 in AML, detailing its molecular target, the downstream signaling consequences, and its effects on leukemic cells. This document summarizes preclinical quantitative data, outlines key experimental methodologies, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: LSD1 Inhibition and Reversal of Differentiation Block

INCB059872 is a flavin adenine (B156593) dinucleotide (FAD)-directed inhibitor that forms a covalent adduct with the FAD cofactor of the LSD1 enzyme, leading to its irreversible inactivation.[1] In the context of AML, the primary mechanism of action is not direct cytotoxicity but rather the induction of myeloid differentiation.[2]

LSD1 is a critical component of the CoREST (Co-repressor for RE1-silencing transcription factor) complex. In many AML subtypes, this complex is recruited to the promoter and enhancer regions of key myeloid lineage genes by the transcription factors GFI1 (Growth Factor Independence 1) and its homolog GFI1B.[3] By demethylating histone H3 at lysine (B10760008) 4 (H3K4me1/2), LSD1 reinforces a repressive chromatin state, silencing genes necessary for myeloid differentiation and maintaining the leukemic stem cell phenotype.[3][4]

INCB059872 disrupts this process. By inhibiting LSD1, it prevents the demethylation of H3K4. This leads to an accumulation of active histone marks at the regulatory regions of GFI1/GFI1B target genes.[3] The resulting change in the chromatin landscape lifts the transcriptional repression, reactivating a genetic program that drives the differentiation of leukemic blasts into more mature myeloid cells, such as monocytes and granulocytes.[5] This is phenotypically observed through the increased expression of cell surface markers like CD11b and CD86.[1][6]

INCB059872_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_repression State in AML cluster_activation Effect of INCB059872 GFI1 GFI1 / GFI1B (Transcription Factors) CoREST_Complex LSD1 CoREST HDAC1/2 GFI1->CoREST_Complex recruits Myeloid_Genes Myeloid Differentiation Gene Promoters CoREST_Complex->Myeloid_Genes binds to H3K4me2_active H3K4me2 (Active Mark) CoREST_Complex->H3K4me2_active demethylates H3K4me1_repressed H3K4me1 (Repressed Mark) CoREST_Complex->H3K4me1_repressed INCB059872 INCB059872 INCB059872->CoREST_Complex IRREVERSIBLY INHIBITS LSD1 Gene_Expression Gene Expression (Differentiation) Gene_Repression Gene Repression (Differentiation Block) Myeloid_Genes->Gene_Repression H3K4me2_active->Gene_Expression leads to Differentiation Myeloid Differentiation (CD11b+, CD86+) Gene_Expression->Differentiation Experimental_Workflow cluster_assays Downstream Assays start AML Cell Culture (e.g., THP-1, MV-4-11) treatment Treat with INCB059872 (Dose-response / Time-course) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo®) - Determine IC50 treatment->viability 72-96h differentiation Differentiation Analysis (Flow Cytometry) - Stain for CD11b, CD86 treatment->differentiation 72-96h epigenetics Epigenetic/Transcriptional Analysis - Western Blot (Histone Marks) - ChIP-seq (LSD1, H3K4me2) - PRO-seq / RNA-seq (Gene Expression) treatment->epigenetics 24-48h

References

INCB059872 Tosylate: A Deep Dive into its LSD1 Inhibition Pathway and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INCB059872 tosylate, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will delve into its core mechanism of action, the intricate signaling pathways it modulates, and the preclinical and clinical data that underscore its promise as a therapeutic agent in oncology.

Introduction to LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] It primarily functions to demethylate mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of target genes.[1] Additionally, LSD1 can demethylate H3K9me1/2, which is associated with transcriptional activation.[1]

LSD1 is a key component of several protein complexes, most notably the CoREST complex, which also includes histone deacetylases 1 and 2 (HDAC1/2) and REST corepressor 1 (RCOR1).[2] This complex is crucial for repressing neuronal genes in non-neuronal cells and is implicated in a variety of cellular processes, including differentiation and hematopoiesis.

In numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and various solid tumors, LSD1 is overexpressed.[3][4] This overexpression contributes to oncogenesis by suppressing the expression of tumor suppressor genes and blocking cellular differentiation, thereby maintaining a stem-cell-like state.[3][5] Consequently, LSD1 has emerged as a compelling therapeutic target for cancer drug development.

This compound: An Irreversible LSD1 Inhibitor

INCB059872 is an orally bioavailable, potent, and selective irreversible inhibitor of LSD1.[1][6][7] Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor of LSD1, leading to its inactivation.[5] This irreversible inhibition results in a sustained pharmacodynamic effect.

The inhibition of LSD1 by INCB059872 leads to two primary epigenetic consequences:

  • Increased H3K4 methylation: By blocking the demethylation of H3K4, INCB059872 enhances the levels of H3K4me1/2, which are marks associated with active transcription. This leads to the increased expression of tumor suppressor genes.[1][8]

  • Increased H3K9 methylation: Inhibition of LSD1 also promotes the methylation of H3K9, a mark associated with transcriptional repression. This results in the decreased transcription of genes that promote tumor growth.[1][7]

Collectively, these epigenetic modifications trigger a cascade of downstream effects, including the induction of cellular differentiation and the inhibition of tumor cell proliferation.[9][10]

The INCB059872-Mediated LSD1 Inhibition Pathway

The antitumor effects of INCB059872 are rooted in its ability to disrupt the normal functioning of the LSD1-CoREST complex and modulate key transcription factors. A critical aspect of this pathway involves the regulation of Growth Factor Independence 1 (GFI1) and GFI1B, which are transcriptional repressors crucial for hematopoietic development.[6]

In myeloid leukemia, the inhibition of LSD1 by INCB059872 leads to a loss of CoREST activity and the subsequent activation of GFI1-regulated genes.[6][11] This disruption of the GFI1/GFI1B regulatory network is a key driver of the differentiation of leukemia cells.[6]

dot

INCB059872_Pathway cluster_drug Drug Action cluster_enzyme Target Enzyme cluster_histone Histone Modifications cluster_gene Gene Expression cluster_cellular Cellular Outcomes INCB059872 INCB059872 LSD1-FAD Complex LSD1-FAD Complex INCB059872->LSD1-FAD Complex Irreversible Inhibition LSD1 (KDM1A) LSD1 (KDM1A) FAD FAD FAD->LSD1-FAD Complex cofactor H3K4me1/2 H3K4me1/2 LSD1-FAD Complex->H3K4me1/2 Demethylates H3K9me1/2 H3K9me1/2 LSD1-FAD Complex->H3K9me1/2 Demethylates Increased H3K4me2 Increased H3K4me2 LSD1-FAD Complex->Increased H3K4me2 Inhibition leads to Increased H3K9me2 Increased H3K9me2 LSD1-FAD Complex->Increased H3K9me2 Inhibition leads to GFI1/GFI1B Regulated Genes GFI1/GFI1B Regulated Genes LSD1-FAD Complex->GFI1/GFI1B Regulated Genes Inhibition activates Tumor Suppressor Genes Tumor Suppressor Genes Increased H3K4me2->Tumor Suppressor Genes Upregulation Oncogenes Oncogenes Increased H3K9me2->Oncogenes Downregulation Inhibition of Proliferation Inhibition of Proliferation Tumor Suppressor Genes->Inhibition of Proliferation Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis Oncogenes->Inhibition of Proliferation Cell Differentiation Cell Differentiation GFI1/GFI1B Regulated Genes->Cell Differentiation Cell Differentiation->Inhibition of Proliferation LSD1 LSD1 LSD1->LSD1-FAD Complex binds

Caption: INCB059872 signaling pathway.

Quantitative Preclinical Data

INCB059872 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in SCLC and AML.

Cell LineCancer TypeEC50 (nM)Citation
SCLC PanelSmall Cell Lung Cancer47 - 377[5][9]
NCI-H526Small Cell Lung CancerNot specified[5]
NCI-H1417Small Cell Lung CancerNot specified[5]
THP-1Acute Myeloid Leukemia< 1 (H3K4me2)[9]

Note: EC50 values represent the concentration of a drug that gives half-maximal response.

In preclinical xenograft models, orally administered INCB059872 has shown significant tumor growth inhibition.[5][9] In a human AML xenograft model, INCB059872 induced differentiation and prolonged the survival of leukemic mice.[9] Similarly, in SCLC xenograft models (NCI-H526 and NCI-H1417), INCB059872 inhibited tumor growth and induced the expression of target genes such as FEZ1 and UMODL1.[5][9]

Key Experimental Protocols

The mechanism of action of INCB059872 has been elucidated through a variety of advanced molecular biology techniques.

Precision Nuclear Run-On Sequencing (PRO-seq)
  • Objective: To measure nascent transcription at the genome-wide level to identify the earliest transcriptional changes following INCB059872 treatment.

  • Methodology:

    • AML cell lines (e.g., THP-1) are treated with INCB059872 or a vehicle control for a short duration (e.g., 24 hours).[2]

    • Nuclei are isolated, and run-on transcription is performed in the presence of biotin-NTPs, which are incorporated into newly transcribed RNA.

    • The nascent biotinylated RNA is isolated and subjected to library preparation for high-throughput sequencing.

    • Sequencing reads are mapped to the genome to quantify transcriptional activity at genes and enhancers.[2]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Objective: To map the genomic localization of histone modifications (e.g., H3K4me1, H3K4me2) and LSD1 binding following INCB059872 treatment.

  • Methodology:

    • Cells are treated with INCB059872 or a vehicle control.

    • Chromatin is cross-linked with formaldehyde, and the DNA is sheared into small fragments.

    • Antibodies specific to the protein or histone modification of interest are used to immunoprecipitate the corresponding chromatin fragments.

    • The cross-links are reversed, and the associated DNA is purified.

    • The purified DNA is sequenced, and the reads are mapped to the genome to identify regions of enrichment.

Single-Cell RNA Sequencing (scRNA-seq)
  • Objective: To characterize the heterogeneity of gene expression changes at the single-cell level in response to INCB059872.

  • Methodology:

    • Bone marrow samples from patients or treated mice are processed to obtain a single-cell suspension.[6][11]

    • Individual cells are captured, and their RNA is barcoded and reverse-transcribed.

    • The resulting cDNA is amplified, and sequencing libraries are prepared.

    • High-throughput sequencing is performed, and the data is analyzed to identify distinct cell populations and their gene expression profiles. This allows for the assessment of shifts in cell populations (e.g., accumulation of megakaryocyte early progenitor cells) and gene expression changes associated with GFI1/GFI1B regulation.[6][11]

dot

Experimental_Workflow cluster_proseq PRO-seq Workflow cluster_chipseq ChIP-seq Workflow cluster_scrnaseq scRNA-seq Workflow PRO_Start AML Cell Treatment (INCB059872) PRO_Nuclei Nuclei Isolation PRO_Start->PRO_Nuclei PRO_RunOn Biotin-NTP Run-On PRO_Nuclei->PRO_RunOn PRO_Isolate Isolate Nascent RNA PRO_RunOn->PRO_Isolate PRO_Seq Sequencing PRO_Isolate->PRO_Seq PRO_Analysis Transcriptional Analysis PRO_Seq->PRO_Analysis ChIP_Start Cell Treatment ChIP_Crosslink Chromatin Cross-linking ChIP_Start->ChIP_Crosslink ChIP_Shear DNA Shearing ChIP_Crosslink->ChIP_Shear ChIP_IP Immunoprecipitation ChIP_Shear->ChIP_IP ChIP_Purify DNA Purification ChIP_IP->ChIP_Purify ChIP_Seq Sequencing ChIP_Purify->ChIP_Seq ChIP_Analysis Genomic Mapping ChIP_Seq->ChIP_Analysis sc_Start Sample Preparation (Bone Marrow) sc_Capture Single-Cell Capture sc_Start->sc_Capture sc_RT Reverse Transcription sc_Capture->sc_RT sc_Amplify cDNA Amplification sc_RT->sc_Amplify sc_Seq Sequencing sc_Amplify->sc_Seq sc_Analysis Gene Expression Profiling sc_Seq->sc_Analysis

Caption: Key experimental workflows.

Clinical Development and Future Directions

INCB059872 has been evaluated in Phase I clinical trials for myeloid malignancies.[6][11] Clinical data has shown that treatment with INCB059872 can lead to shifts in gene expression associated with GFI1/GFI1B regulation, consistent with preclinical findings.[6] One of the observed dose-limiting toxicities is thrombocytopenia, which may be explained by the accumulation of megakaryocyte early progenitor cells with stem cell-like gene expression signatures.[6]

The exploration of INCB059872 in combination with other therapeutic agents is a promising avenue for future research. For instance, co-treatment with hypomethylating agents like azacitidine has shown clinical responses in some patients.[6] Furthermore, given the role of LSD1 in regulating immune checkpoint proteins and tumor immunogenicity, there is a strong rationale for investigating INCB059872 in combination with immunotherapy.[12]

Conclusion

This compound is a potent and selective irreversible inhibitor of LSD1 with a well-defined mechanism of action. By modulating histone methylation and disrupting key transcriptional regulatory networks, INCB059872 induces differentiation and inhibits the growth of cancer cells. The comprehensive preclinical data, coupled with early clinical findings, highlight the therapeutic potential of this compound in various hematological and solid tumors. Further clinical investigation, particularly in combination therapies, will be crucial in fully realizing the clinical utility of INCB059872 in the treatment of cancer.

References

INCB059872 Tosylate: A Technical Guide to its Impact on Histone Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in the epigenetic regulation of gene expression. By irreversibly inhibiting LSD1, INCB059872 modulates histone methylation patterns, leading to anti-tumor activity in various preclinical cancer models. This technical guide provides an in-depth overview of the mechanism of action of INCB059872, with a specific focus on its effects on histone methylation. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Modulation of Histone Methylation

INCB059872 functions as an irreversible inhibitor of LSD1 (also known as KDM1A), a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation. LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

The inhibition of LSD1 by INCB059872 leads to a significant alteration of the histone methylation landscape:

  • Increased H3K4 Methylation: By blocking the demethylation of H3K4me1/2, INCB059872 treatment results in an accumulation of these activating marks. Increased H3K4 methylation is associated with the transcriptional activation of target genes, including tumor suppressor genes.[1]

  • Increased H3K9 Methylation: Similarly, inhibition of LSD1 prevents the removal of methyl groups from H3K9me1/2, leading to an increase in these repressive marks. Elevated H3K9 methylation is linked to the silencing of gene expression, particularly of genes that promote tumor growth.[1][2]

This dual effect on histone methylation ultimately leads to a reprogramming of the transcriptional landscape within cancer cells, promoting differentiation and inhibiting proliferation.

Quantitative Preclinical Data

INCB059872 has demonstrated significant anti-tumor activity in a range of preclinical models, particularly in hematological malignancies and small cell lung cancer. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of INCB059872
Cell Line TypeCell LinesEndpointValue RangeReference(s)
Small Cell Lung Cancer (SCLC)Panel of SCLC cell linesEC50 (proliferation)47 - 377 nM[3]
Non-Tumorigenic CellsIL-2 stimulated T cells from normal donorsIC50 (proliferation)> 10 µM[3]
T-cell Acute Lymphoblastic Leukemia (T-ALL)Molt-4, RPMI-8402, CCRF-HSB-2, CCRF-CEMProliferation InhibitionSignificant[4]
Acute Myeloid Leukemia (AML)Panel of human AML cell linesProliferation Inhibition & Differentiation InductionEffective[5]
Table 2: In Vivo Efficacy of INCB059872
Cancer ModelTreatment RegimenKey FindingsReference(s)
Human AML XenograftOral administration (QD and QoD)Significant inhibition of tumor growth; Sustained induction of CD86.[5][6]
Murine MLL-AF9 Disseminated LeukemiaOral administrationSignificantly prolonged median survival; Induced cell differentiation of blast cells and reduced blast colonies; Normalized hematological parameters.[5][6]
Human SCLC Xenograft (NCI-H526, NCI-H1417)Oral administration (QD and QoD)Inhibition of tumor growth; Induction of FEZ1 and UMODL1 genes; Marked reduction in serum pro-GRP levels.[3]
Human T-ALL Xenograft (Molt-4, RPMI-8402, CCRF-HSB-2, CCRF-CEM)Once daily oral administrationSignificant inhibition of tumor growth.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of INCB059872 on histone methylation and gene expression.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications

This protocol is adapted for the analysis of histone modifications in acute myeloid leukemia (AML) cell lines.

1. Cell Fixation and Chromatin Preparation:

  • Harvest approximately 10-20 million AML cells per ChIP sample.
  • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rotation.
  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
  • Wash the cells twice with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.
  • Sonicate the chromatin to shear DNA to an average fragment size of 200-600 bp. Verify fragment size by running an aliquot on an agarose (B213101) gel.

2. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.
  • Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific for the histone modification of interest (e.g., anti-H3K4me2, anti-H3K9me2).
  • Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-histone complexes.
  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

  • Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
  • Treat with RNase A and Proteinase K to remove RNA and protein.
  • Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

4. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the purified ChIP DNA and input control DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).
  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align sequenced reads to the reference genome.
  • Perform peak calling to identify regions of enrichment for the specific histone mark.
  • Annotate peaks to genomic features and perform downstream analysis such as differential binding analysis between treated and untreated samples.

Precision Nuclear Run-On Sequencing (PRO-Seq)

This protocol is a generalized method for analyzing nascent transcription in cancer cells.

1. Nuclei Isolation and Permeabilization:

  • Harvest cells and wash with ice-cold PBS.
  • Resuspend cells in a hypotonic lysis buffer to swell the cells.
  • Lyse the cells using a Dounce homogenizer or by gentle pipetting.
  • Pellet the nuclei by centrifugation and wash with a suitable buffer.
  • Permeabilize the nuclei with a mild detergent (e.g., Sarkosyl) to allow for the entry of biotinylated nucleotides.

2. Nuclear Run-On Assay:

  • Incubate the permeabilized nuclei in a reaction mix containing biotin-labeled NTPs (e.g., Biotin-11-CTP). This allows RNA polymerases that were actively transcribing at the time of cell harvest to incorporate a single biotinylated nucleotide at the 3' end of the nascent RNA.
  • Stop the reaction by adding a stop buffer.

3. Nascent RNA Isolation:

  • Extract total RNA from the nuclei.
  • Fragment the RNA to a suitable size.
  • Enrich for biotinylated nascent RNA using streptavidin-coated magnetic beads.

4. Library Preparation and Sequencing:

  • Perform 3' adapter ligation to the captured nascent RNA.
  • Perform 5' adapter ligation.
  • Reverse transcribe the RNA to cDNA.
  • Amplify the cDNA by PCR to generate the sequencing library.
  • Perform high-throughput sequencing.

5. Data Analysis:

  • Align sequenced reads to the reference genome.
  • Analyze the distribution of nascent transcripts at promoters, gene bodies, and enhancers to identify changes in transcriptional activity upon INCB059872 treatment.

Visualizations

The following diagrams illustrate the key signaling pathway affected by INCB059872 and a typical experimental workflow for its characterization.

INCB059872_Mechanism_of_Action cluster_nucleus Nucleus INCB059872 INCB059872 LSD1 LSD1 INCB059872->LSD1 inhibition H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylation H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylation H3K4me0 H3K4me0 H3K4me1_2->H3K4me0 Gene_Activation Gene Activation H3K4me1_2->Gene_Activation Tumor_Suppressor_Genes Tumor Suppressor Genes H3K9me0 H3K9me0 H3K9me1_2->H3K9me0 Gene_Repression Gene Repression H3K9me1_2->Gene_Repression Tumor_Promoting_Genes Tumor Promoting Genes Gene_Activation->Tumor_Suppressor_Genes Gene_Repression->Tumor_Promoting_Genes

Caption: Mechanism of INCB059872 action on histone methylation.

Experimental_Workflow Start Cancer Cell Culture (e.g., AML cell lines) Treatment Treatment with INCB059872 (vs. Vehicle Control) Start->Treatment Harvest Cell Harvesting Treatment->Harvest ChIP_Seq ChIP-Seq for Histone Marks (H3K4me2, H3K9me2) Harvest->ChIP_Seq PRO_Seq PRO-Seq for Nascent Transcription Harvest->PRO_Seq Data_Analysis Bioinformatic Analysis ChIP_Seq->Data_Analysis PRO_Seq->Data_Analysis Histone_Analysis Differential Histone Methylation Analysis Data_Analysis->Histone_Analysis Transcription_Analysis Differential Gene Expression Analysis Data_Analysis->Transcription_Analysis Integration Data Integration and Biological Interpretation Histone_Analysis->Integration Transcription_Analysis->Integration

Caption: Workflow for studying INCB059872's effects.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its potent and selective inhibition of LSD1 leads to a significant increase in both activating (H3K4me1/2) and repressive (H3K9me1/2) histone marks, ultimately resulting in the activation of tumor suppressor genes and the repression of oncogenes. The preclinical data strongly support its anti-tumor efficacy in various cancer models. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of INCB059872 and other LSD1 inhibitors on histone methylation and gene regulation. Further studies, including the analysis of pharmacodynamic markers from clinical trials, will be crucial in fully elucidating the therapeutic potential of this class of epigenetic modulators.

References

Target Validation of INCB059872 Tosylate in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently overexpressed in various cancers and a key regulator of gene expression.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation of INCB059872 in cancer cells, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

INCB059872 acts as an irreversible inhibitor of LSD1 by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for its enzymatic activity.[5][6] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[6][7]

The inhibition of LSD1 by INCB059872 leads to two primary downstream effects:

  • Increased H3K4 methylation: This epigenetic mark is associated with active gene transcription. By preventing its demethylation, INCB059872 enhances the expression of tumor suppressor genes.[2][3][4]

  • Increased H3K9 methylation: This mark is typically associated with gene repression. Inhibition of its demethylation by INCB059872 leads to a decrease in the transcription of oncogenes.[2][3][4]

A critical aspect of INCB059872's mechanism in myeloid malignancies involves the disruption of the LSD1/CoREST complex and the subsequent activation of genes regulated by the transcription factors GFI1 and GFI1B.[8]

Signaling Pathway

The signaling pathway affected by INCB059872 primarily involves the epigenetic regulation of gene expression through histone demethylation.

INCB059872_Signaling_Pathway INCB059872 Signaling Pathway INCB059872 This compound LSD1 LSD1 (KDM1A) INCB059872->LSD1 inhibition FAD FAD cofactor LSD1->FAD requires CoREST CoREST LSD1->CoREST forms complex H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylates H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylates GFI1_GFI1B GFI1/GFI1B CoREST->GFI1_GFI1B regulates Differentiation Cellular Differentiation GFI1_GFI1B->Differentiation promotes Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me1_2->Tumor_Suppressor_Genes activates transcription Oncogenes Oncogenes H3K9me1_2->Oncogenes represses transcription Proliferation Inhibition of Proliferation Tumor_Suppressor_Genes->Proliferation Oncogenes->Proliferation

Caption: INCB059872 inhibits LSD1, altering histone methylation and gene expression.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of INCB059872 in various cancer cell lines and models.

Table 1: In Vitro Activity of INCB059872 in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
Panel of SCLC cell linesSmall Cell Lung CancerEC5047 - 377 nM[3]
THP-1Acute Myeloid LeukemiaConcentration for growth defect25 nM[2]
293T(for mechanistic studies)Concentration for increased enhancer activity25 nM[2]

Table 2: In Vivo Activity of INCB059872 in Animal Models

ModelCancer TypeTreatmentOutcomeReference
Human AML xenograftsAcute Myeloid LeukemiaOral administrationSignificantly inhibited tumor growth[5]
MLL-AF9 murine leukemiaAcute Myeloid LeukemiaOral administrationProlonged median survival, induced differentiation, reduced blast colonies[5]
NCI-H526 & NCI-H1417 xenograftsSmall Cell Lung CancerOral administrationInhibited tumor growth[3]
C57BL/6J mice(for mechanistic studies)10 mg/kg p.o.Changes in bone marrow progenitor populations[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

This protocol is a general guideline for determining the effect of INCB059872 on the proliferation of cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plates Treatment Treat cells with INCB059872 for 72-96h Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of INCB059872 Compound_Prep->Treatment Add_Reagent Add viability reagent (e.g., CellTiter-Glo) Treatment->Add_Reagent Incubate Incubate as per manufacturer's instructions Add_Reagent->Incubate Read_Luminescence Read luminescence Incubate->Read_Luminescence Data_Analysis Calculate EC50 values Read_Luminescence->Data_Analysis

Caption: Workflow for assessing cell viability after INCB059872 treatment.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SCLC or AML cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Remove the overnight culture medium and add the medium containing various concentrations of INCB059872. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the EC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is for assessing changes in protein expression, such as histone methylation marks, upon treatment with INCB059872.

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection Cell_Treatment Treat cells with INCB059872 Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis Sample_Boiling Boil samples in Laemmli buffer Cell_Lysis->Sample_Boiling SDS_PAGE Separate proteins by SDS-PAGE Sample_Boiling->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-H3K4me2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL_Detection Add ECL substrate and image chemiluminescence Secondary_Ab->ECL_Detection

Caption: Step-by-step workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with INCB059872 (e.g., 250 nM for 48 hours in 293T cells) and a vehicle control.[1] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H3K4me2, H3K9me2, and a loading control like β-actin or Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Differentiation Markers

This protocol is for quantifying the expression of cell surface differentiation markers, such as CD11b, in AML cells treated with INCB059872.

Workflow Diagram:

Flow_Cytometry_Workflow Flow Cytometry Workflow cluster_prep Preparation & Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis Cell_Treatment Treat AML cells with INCB059872 Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Antibody_Staining Stain with fluorescently-conjugated anti-CD11b antibody Cell_Harvesting->Antibody_Staining Flow_Cytometry Acquire data on a flow cytometer Antibody_Staining->Flow_Cytometry Gating Gate on cell population of interest Flow_Cytometry->Gating Quantification Quantify percentage of CD11b-positive cells Gating->Quantification

Caption: Workflow for analyzing cell differentiation markers by flow cytometry.

Protocol:

  • Cell Treatment: Treat AML cells (e.g., THP-1 or MV-4-11) with INCB059872 at various concentrations and for different time points.

  • Cell Harvesting: Harvest the cells and wash them with PBS containing 2% FBS.

  • Antibody Staining: Resuspend the cells in a staining buffer and add a fluorescently conjugated anti-CD11b antibody. Incubate on ice for 30 minutes in the dark. Include an isotype control.

  • Washing: Wash the cells to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo) to determine the percentage of CD11b-positive cells.

In Vivo Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of INCB059872 in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H526 SCLC cells or THP-1 AML cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer INCB059872 orally at a specified dose and schedule (e.g., daily or on alternative days). The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess efficacy.

Conclusion

The target of this compound, LSD1, is a well-validated therapeutic target in various cancers. Preclinical data robustly demonstrate that INCB059872 effectively inhibits LSD1, leading to favorable epigenetic modifications that suppress tumor growth and promote differentiation in cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of INCB059872 and other LSD1 inhibitors in oncology drug development.

References

preclinical studies of INCB059872 in myeloid leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Studies of INCB059872 in Myeloid Leukemia

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key feature of AML is a blockage in the differentiation of hematopoietic stem cells, often driven by an altered epigenetic landscape that promotes an oncogenic gene expression profile.[1][3] Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), has been identified as a critical epigenetic regulator in maintaining this oncogenic state.[1][2] Aberrant LSD1 activity suppresses myeloid differentiation, making it a promising therapeutic target.[1][3]

INCB059872 is a potent, selective, and orally bioavailable small molecule that irreversibly inhibits LSD1.[3][4] It functions as a flavin adenine (B156593) dinucleotide (FAD)-directed inhibitor, forming a covalent adduct with the FAD cofactor essential for LSD1's enzymatic activity.[3] This guide provides a comprehensive overview of the preclinical data for INCB059872 in myeloid leukemia, focusing on its mechanism of action, in vitro and in vivo efficacy, and potential in combination therapies.

Mechanism of Action

INCB059872 exerts its anti-leukemic effects by inhibiting LSD1, which leads to significant changes in the transcriptional landscape of AML cells. The primary mechanism involves the de-repression of genes regulated by the transcription factors GFI1 and GFI1B.[5][6][7] LSD1 is a component of the CoREST repressor complex; its inhibition leads to a loss of CoREST activity and the subsequent activation of GFI1/GFI1B target genes.[5][7] This reactivation of suppressed genes helps to drive myeloid differentiation.[5][8]

Studies using Precision Nuclear Run-on Sequencing (PRO-seq) have shown that treatment with INCB059872 rapidly alters nascent transcription, upregulating genes associated with the hematopoietic cell lineage, such as CSF1R and CD86.[8] Interestingly, while LSD1 inhibition is expected to increase histone methylation, significant genome-wide accumulation of H3K4me1 or H3K4me2 marks was not observed, suggesting the drug's primary effect is channeled through the disruption of specific transcriptional complexes.[8] Furthermore, INCB059872 treatment has been shown to decrease the expression of the key oncogene c-MYC, which is critical for the proliferation of many AML subtypes.[1][9]

cluster_0 INCB059872 Signaling Pathway INCB059872 INCB059872 LSD1 LSD1-CoREST Complex INCB059872->LSD1 Inhibits GFI1 GFI1/GFI1B Repression LSD1->GFI1 Maintains MYC c-MYC Oncogene LSD1->MYC Supports Differentiation Myeloid Differentiation Genes (e.g., CD86, CSF1R) GFI1->Differentiation Represses Proliferation Leukemic Proliferation MYC->Proliferation Drives Apoptosis Apoptosis

Caption: Mechanism of Action of INCB059872 in AML.

Preclinical In Vitro Studies

INCB059872 has demonstrated significant anti-leukemic activity across a panel of human AML cell lines and in primary patient samples.[3] Its effects are primarily cytostatic, inducing a potent differentiation program rather than immediate cytotoxicity.

Effects on Cell Proliferation and Differentiation

Treatment with INCB059872 inhibits cellular proliferation and robustly induces myeloid differentiation.[3][9] This is consistently observed in cell lines with MLL translocations, such as THP-1 (MLL-AF9) and MV-4-11 (MLL-AF4), which are particularly sensitive to LSD1 inhibition.[6] For instance, THP-1 cells exhibit a growth defect within one cell doubling time (approximately 3 days) when treated with INCB059872.[6] Differentiation is phenotypically confirmed by the increased expression of cell surface markers CD11b and CD86.[1][3]

Parameter Cell Line Observation Reference
Potency (IC₅₀) Not specified18 nM[6]
Growth Inhibition THP-1Growth defect observed within 3 days at 25 nM[4][6]
Differentiation Markers Panel of AML cell linesInduction of CD86 and CD11b expression[1][3]
Gene Expression THP-1, MV-4-11Downregulation of MYC target genes[6]
Primary Cells Primary human AML cellsInhibition of proliferation and induction of differentiation[3]
Experimental Protocols

Cell Viability Assay:

  • AML cells are seeded in 96-well plates at a specified density.

  • Cells are treated with a dose range of INCB059872 or vehicle control (DMSO).

  • Plates are incubated for a period of 3 to 7 days at 37°C in a 5% CO₂ incubator.

  • Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls to determine IC₅₀ values.

Flow Cytometry for Differentiation Markers:

  • AML cells are treated with INCB059872 or vehicle for 48-96 hours.

  • Cells are harvested, washed with PBS containing fetal bovine serum, and counted.

  • Cells are incubated with fluorescently-conjugated antibodies against surface markers (e.g., CD11b, CD86) for 30 minutes on ice, protected from light.

  • After incubation, cells are washed again to remove unbound antibodies.

  • Samples are analyzed on a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

cluster_1 In Vitro Experimental Workflow cluster_2 Endpoints start AML Cell Culture (Cell Lines / Primary Samples) treat Treat with INCB059872 (Dose Response / Time Course) start->treat prolif Proliferation Assay (e.g., CellTiter-Glo) treat->prolif diff Differentiation Assay (Flow Cytometry for CD11b/CD86) treat->diff gene Gene Expression (qRT-PCR / Western Blot for c-MYC) treat->gene

Caption: General workflow for in vitro AML studies.

Preclinical In Vivo Studies

The anti-tumor activity of INCB059872 has been confirmed in multiple in vivo models of AML, demonstrating its potential for clinical translation.[3]

Xenograft and Disseminated Leukemia Models

In human AML xenograft models, such as those using THP-1 cells, oral administration of INCB059872 as a single agent significantly inhibits tumor growth.[3][9] Efficacy was observed with both daily (QD) and alternative-day (QoD) dosing regimens, consistent with the prolonged pharmacodynamic effects of its irreversible mechanism.[3]

In a more clinically relevant murine retroviral MLL-AF9 disseminated leukemia model, INCB059872 treatment significantly prolonged the median survival of leukemic mice compared to vehicle-treated animals.[2][3] Mechanistic studies in this model confirmed that the drug induced differentiation of murine blast cells, reduced blast colonies, and normalized hematological parameters.[3][9] In patient-derived xenograft (PDX) models, INCB059872 promoted the differentiation of early CD34+/CD38- hematopoietic progenitors into more committed lineages, increasing the populations of mature monocytes (CD14+) and granulocytes (CD15+).[10]

Model Type Key Findings Reference
Human AML Xenograft (THP-1) Significant tumor growth inhibition with QD and QoD dosing.[3][9]
Murine MLL-AF9 Model Prolonged median survival; induced blast cell differentiation; normalized blood counts.[2][3]
PDX Models Induced differentiation of leukemic stem/progenitor cells (CD34+/CD38-).[10]
Experimental Protocols

Human AML Xenograft Study:

  • Immunocompromised mice (e.g., NSG or SCID) are subcutaneously inoculated with a suspension of human AML cells (e.g., 5-10 million THP-1 cells).

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and vehicle control groups.

  • INCB059872 is administered orally at predetermined doses and schedules (e.g., QD or QoD).

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., CD86 expression).

cluster_3 In Vivo Xenograft Workflow inject Inject AML Cells into Immunocompromised Mice tumor Tumor Establishment (100-200 mm³) inject->tumor random Randomize into Groups (Vehicle vs. INCB059872) tumor->random treat Oral Dosing (QD or QoD) random->treat measure Monitor Tumor Volume & Body Weight treat->measure end Endpoint Analysis (Efficacy & Biomarkers) measure->end

Caption: Workflow for in vivo AML xenograft studies.

Combination Therapies

To enhance efficacy and overcome potential resistance, INCB059872 has been evaluated in combination with other anti-leukemic agents.

  • With All-Trans Retinoic Acid (ATRA): In non-APL AML models, which are typically resistant to ATRA, combining INCB059872 with ATRA synergistically promoted differentiation and increased apoptosis.[1] This combination led to enhanced induction of CD86 and CD11b and greater tumor growth reduction in a THP-1 xenograft model compared to either monotherapy.[1][9] The synergy is associated with an increased expression of myeloid transcription factors like GFI1 and PU.1 and a greater reduction in c-MYC levels.[1]

  • With BET Inhibitor (INCB054329): Concurrent inhibition of LSD1 and BET proteins resulted in enhanced myeloid differentiation and apoptosis in AML cell lines.[11] The combination produced a more profound downregulation of c-myc expression than either agent alone.[11] Enhanced anti-tumor efficacy was also observed in vivo in human AML xenograft models.[11]

  • With BCL-2 Inhibitor (Venetoclax): For venetoclax-sensitive AML, the combination of INCB059872 and venetoclax (B612062) showed additive to more-than-additive efficacy in vivo.[12] Critically, in models of acquired venetoclax resistance, the combination provided a significant survival benefit where neither agent alone was effective, suggesting LSD1 inhibition may help overcome resistance by altering the expression of apoptotic machinery.[12]

Toxicology and On-Target Effects

The primary dose-limiting toxicity observed in preclinical studies with LSD1 inhibitors, including INCB059872, is thrombocytopenia (a decrease in platelet count).[6] This is considered an on-target effect.[6] Single-cell RNA sequencing of bone marrow from mice treated with INCB059872 revealed that the drug triggers an accumulation of early-stage megakaryocyte progenitors.[5][6][7] This suggests that while LSD1 inhibition promotes differentiation in myeloid blasts, it may stall the efficient maturation of megakaryocytes into fully functional, platelet-producing cells, leading to the observed thrombocytopenia.[6]

References

INCB059872 Tosylate: A Technical Guide to its Role in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INCB059872 tosylate is a potent, selective, and orally active irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression.[1] This technical guide provides an in-depth overview of the mechanism of action of INCB059872, its impact on gene expression with a focus on myeloid leukemia, and detailed protocols for key experimental procedures used to elucidate its function.

Core Mechanism of Action: LSD1 Inhibition and Histone Methylation

INCB059872 functions by binding to and inhibiting LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase.[2][3] LSD1 is a key component of several transcriptional repressor complexes, including the CoREST complex. The primary role of LSD1 is to demethylate mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2), a mark associated with active enhancers and promoters. By inhibiting LSD1, INCB059872 leads to an accumulation of H3K4 methylation, which is associated with an increase in the expression of target genes, including tumor suppressor genes.[1][2][3]

Furthermore, LSD1 can also demethylate H3K9me1/2, a mark generally associated with transcriptional repression. Inhibition of LSD1 by INCB059872, therefore, also promotes H3K9 methylation, leading to a decrease in the transcription of oncogenes.[1][2][3] The dual effect of INCB059872 on both activating and repressive histone marks underlies its potent anti-tumor activity.

A critical aspect of INCB059872's mechanism in myeloid leukemia involves the de-repression of genes regulated by the transcription factors GFI1 and GFI1B.[4][5][6] LSD1 is a key corepressor for GFI1/GFI1B, and its inhibition by INCB059872 leads to the activation of GFI1/GFI1B target genes, promoting myeloid differentiation.[4][6]

Signaling Pathway

The signaling pathway affected by INCB059872 primarily involves the LSD1-CoREST complex and its interaction with the transcription factors GFI1 and GFI1B. The following diagram illustrates this pathway.

INCB059872_Pathway cluster_nucleus Nucleus cluster_histones Histone Modifications cluster_genes Target Gene Expression INCB059872 This compound LSD1_CoREST LSD1-CoREST Complex INCB059872->LSD1_CoREST inhibition H3K4me1_2 H3K4me1/2 LSD1_CoREST->H3K4me1_2 demethylates H3K9me1_2 H3K9me1/2 LSD1_CoREST->H3K9me1_2 demethylates Tumor_Suppressor Tumor Suppressor Genes LSD1_CoREST->Tumor_Suppressor represses Oncogenes Oncogenes LSD1_CoREST->Oncogenes activates Myeloid_Differentiation Myeloid Differentiation Genes LSD1_CoREST->Myeloid_Differentiation represses GFI1_GFI1B GFI1 / GFI1B GFI1_GFI1B->LSD1_CoREST recruits H3K4me2_3 H3K4me2/3 (Increased) H3K9me2_3 H3K9me2/3 (Increased) H3K4me2_3->Tumor_Suppressor activates H3K4me2_3->Myeloid_Differentiation activates H3K9me2_3->Oncogenes represses PRO_seq_Workflow start AML Cells + INCB059872 permeabilization Cell Permeabilization (mild detergent) start->permeabilization run_on Nuclear Run-On with Biotin-NTPs permeabilization->run_on rna_isolation Nascent RNA Isolation run_on->rna_isolation streptavidin_enrichment Streptavidin Bead Enrichment of Biotinylated RNA rna_isolation->streptavidin_enrichment library_prep Sequencing Library Preparation streptavidin_enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Mapping active RNA polymerases sequencing->analysis ChIP_seq_Workflow start AML Cells + INCB059872 crosslinking Cross-linking (Formaldehyde) start->crosslinking sonication Chromatin Sonication (150-500 bp fragments) crosslinking->sonication immunoprecipitation Immunoprecipitation with Antibody for Target Protein (e.g., H3K4me2, H3K27ac) sonication->immunoprecipitation reverse_crosslinking Reverse Cross-linking and DNA Purification immunoprecipitation->reverse_crosslinking library_prep Sequencing Library Preparation reverse_crosslinking->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Identifying protein binding sites sequencing->analysis scRNA_seq_Workflow start Bone Marrow Cells from INCB059872-treated mice or patient samples single_cell_isolation Single-Cell Isolation start->single_cell_isolation cell_lysis_capture Cell Lysis and mRNA Capture with Barcoded Beads single_cell_isolation->cell_lysis_capture reverse_transcription Reverse Transcription and cDNA Amplification cell_lysis_capture->reverse_transcription library_prep Sequencing Library Preparation reverse_transcription->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Clustering and identifying cell populations and gene expression changes sequencing->analysis

References

Unveiling the True Target of INCB059872: A Technical Guide to its Activity as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry regarding the selectivity profile of INCB059872 tosylate over Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Extensive research of publicly available scientific literature and databases indicates that INCB059872 is not an inhibitor of MAO-A or MAO-B . Instead, INCB059872 is consistently and robustly characterized as a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2][3][4][5]

This document serves to clarify the primary mechanism of action of INCB059872 and provide a technical overview of its role as an LSD1 inhibitor, a target of significant interest in oncology.

Clarification of Compound Identity

It is crucial to distinguish INCB059872 from another compound developed by Incyte, INCB050465 , which is also known as parsaclisib . Parsaclisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[6][7][8] The distinct molecular targets of these two compounds underscore the importance of precise compound identification in research and development.

The True Target: Lysine-Specific Demethylase 1 (LSD1)

INCB059872 is an orally available small molecule that functions as a selective and irreversible inhibitor of LSD1.[1][5] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2]

Mechanism of Action

By irreversibly inhibiting LSD1, INCB059872 prevents the demethylation of H3K4, leading to an increase in H3K4 methylation. This epigenetic modification results in the enhanced expression of tumor-suppressor genes.[2] Furthermore, the inhibition of LSD1 can also promote the methylation of H3K9, which in turn decreases the transcription of genes that promote tumor growth. This dual action on gene expression can ultimately lead to the inhibition of cell proliferation and the induction of differentiation in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML).[5][9]

The mechanism of action of INCB059872 as an LSD1 inhibitor is depicted in the following signaling pathway diagram:

INCB059872_LSD1_Pathway cluster_nucleus Cell Nucleus cluster_gene_repression Gene Repression cluster_gene_activation Gene Activation by INCB059872 H3K4me2 H3K4me2 (Active Mark) LSD1 LSD1 (KDM1A) H3K4me2->LSD1 Demethylation H3K4me2_Accumulation H3K4me2 Accumulation H3K4me1 H3K4me1/0 (Repressed Mark) LSD1->H3K4me1 LSD1_Inhibited LSD1 (Inhibited) Tumor_Suppressor_Genes Tumor Suppressor Gene Expression H3K4me1->Tumor_Suppressor_Genes Represses INCB059872 INCB059872 INCB059872->LSD1 Tumor_Suppressor_Activation Tumor Suppressor Gene Expression H3K4me2_Accumulation->Tumor_Suppressor_Activation Activates

Mechanism of INCB059872 as an LSD1 Inhibitor.

Lack of Evidence for MAO-A/B Inhibition

A comprehensive search of scientific literature did not yield any data, quantitative or otherwise, regarding the selectivity profile of this compound for MAO-A or MAO-B. These enzymes, which are critical in the metabolism of neurotransmitters, belong to the same family of FAD-dependent amine oxidases as LSD1.[10][11] While structural similarities exist, selective inhibition is a key feature of modern drug design. The available evidence strongly indicates that INCB059872 was specifically developed and optimized for the inhibition of LSD1.

Overview of MAO-A and MAO-B Inhibitors

For informational purposes, MAO-A and MAO-B are well-established drug targets, primarily for neurological and psychiatric disorders.[10]

  • MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, and its inhibition is a therapeutic strategy for depression.[11]

  • MAO-B is more selective for the metabolism of dopamine, and its inhibitors are used in the treatment of Parkinson's disease.[10]

The selectivity of inhibitors for MAO-A versus MAO-B is a critical determinant of their therapeutic application and side-effect profile.[10]

Experimental Protocols

As there is no published data on the testing of INCB059872 against MAO-A and MAO-B, specific experimental protocols for such an assessment are not available for this compound. However, standard enzymatic assays for determining MAO-A/B inhibition typically involve:

  • Enzyme Source: Recombinant human MAO-A or MAO-B.

  • Substrate: A specific substrate for each enzyme, such as kynuramine (B1673886) for MAO-A and benzylamine (B48309) for MAO-B, which produce a fluorescent or luminescent product upon oxidation.

  • Inhibitor: The test compound (e.g., INCB059872) at varying concentrations.

  • Detection: Measurement of the fluorescent or luminescent signal over time to determine the rate of enzyme activity.

  • Data Analysis: Calculation of IC50 values to quantify the inhibitory potency of the compound against each enzyme.

Conclusion

References

The Pharmacodynamics of INCB059872 Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histones.[1][2][3][4][5][6][7][8] As an irreversible inhibitor, INCB059872 forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to sustained inhibition of its enzymatic activity.[1][2][5][6] This guide provides an in-depth overview of the pharmacodynamics of INCB059872, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Pharmacodynamic Data

The potency of INCB059872 has been evaluated in various preclinical models, primarily in the context of oncology. The following tables summarize the available quantitative data on the bioactivity of INCB059872.

Table 1: In Vitro Potency of INCB059872 in Cancer Cell Lines
Cell Line TypeCancer TypeParameterValue RangeReference
Small Cell Lung Cancer (SCLC)Lung CancerEC5047 - 377 nM[1][2]
Acute Myeloid Leukemia (AML)LeukemiaEC50Nanomolar range[4]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Selectivity of INCB059872
TargetParameterValueNotesReference
LSD1-Potent and SelectiveIrreversible, FAD-directed inhibitor[1][2][3][4][5][6][7][8]
MAO-A/B-Selective over MAO-A/BA precursor compound showed selectivity over Monoamine Oxidase A and B[1]

Mechanism of Action

INCB059872 exerts its therapeutic effects by inhibiting LSD1, a key epigenetic modulator. LSD1, in complex with co-repressors like CoREST, removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[1][9][10][11]

By irreversibly inhibiting LSD1, INCB059872 leads to the following key molecular events:

  • Increased Histone Methylation: Inhibition of LSD1 prevents the demethylation of H3K4 and H3K9, leading to an accumulation of these methylation marks.[2][4]

  • Altered Gene Expression: The changes in histone methylation patterns result in the reactivation of tumor suppressor genes and the repression of oncogenes.[2][4]

  • Induction of Cellular Differentiation: In myeloid leukemia models, INCB059872 has been shown to induce the expression of myeloid differentiation markers, such as CD11b and CD86.[5][9][12]

  • Inhibition of Cell Proliferation and Apoptosis: By altering the expression of genes involved in cell cycle control and survival, INCB059872 inhibits the proliferation of cancer cells and can induce apoptosis.[13]

Signaling Pathway

The following diagram illustrates the mechanism of action of INCB059872 in the context of the LSD1-CoREST signaling pathway.

INCB059872_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effects Downstream Effects LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 demethylates GeneExpression Altered Gene Expression CoREST->H3K4me2 demethylates Histone Histone H3 H3K4me1 H3K4me1 (Inactive Chromatin) H3K4me2->H3K4me1 TumorSuppressor Tumor Suppressor Genes H3K4me2->TumorSuppressor promotes transcription Oncogenes Oncogenes H3K4me1->Oncogenes promotes transcription INCB059872 INCB059872 INCB059872->LSD1 irreversibly inhibits Differentiation Cellular Differentiation GeneExpression->Differentiation Proliferation Inhibition of Proliferation GeneExpression->Proliferation Apoptosis Induction of Apoptosis GeneExpression->Apoptosis caption Mechanism of INCB059872 Action

Mechanism of INCB059872 Action

Experimental Protocols

The pharmacodynamic effects of INCB059872 have been characterized using a variety of advanced molecular biology techniques. Below are detailed, representative protocols for the key experiments cited in the research of this compound.

Precision Nuclear Run-on Sequencing (PRO-seq)

PRO-seq is a powerful technique used to map the locations of active RNA polymerases at single-nucleotide resolution, providing a snapshot of nascent transcription.

Experimental Workflow:

PRO_seq_Workflow start Start: Cell Culture (e.g., AML cell lines) treatment Treatment with INCB059872 or DMSO (control) start->treatment permeabilization Cell Permeabilization (e.g., with digitonin) treatment->permeabilization run_on Nuclear Run-on with Biotin-NTPs permeabilization->run_on rna_isolation RNA Isolation run_on->rna_isolation biotin_enrichment Biotinylated RNA Enrichment (Streptavidin beads) rna_isolation->biotin_enrichment library_prep Library Preparation (ligation of adapters, reverse transcription) biotin_enrichment->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (mapping reads, identifying nascent transcripts) sequencing->analysis caption PRO-seq Experimental Workflow

PRO-seq Experimental Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., THP-1 AML cells) to the desired density. Treat cells with INCB059872 at the desired concentration (e.g., 25 nM) or with a vehicle control (e.g., DMSO) for the specified duration.[14][15]

  • Cell Permeabilization: Harvest and wash the cells. Resuspend the cell pellet in a permeabilization buffer containing a mild detergent (e.g., digitonin (B1670571) or IGEPAL CA-630) to permeabilize the cell membrane while keeping the nuclear membrane intact.

  • Nuclear Run-on: Incubate the permeabilized cells in a reaction buffer containing biotin-labeled nucleoside triphosphates (NTPs). Active RNA polymerases will incorporate these biotinylated NTPs into the 3' end of nascent RNA transcripts.

  • RNA Isolation: Stop the run-on reaction and isolate the total RNA using a standard RNA extraction method (e.g., TRIzol).

  • Biotinylated RNA Enrichment: Fragment the isolated RNA and enrich for the biotin-labeled nascent transcripts using streptavidin-coated magnetic beads.

  • Library Preparation: Ligate 3' and 5' adapters to the enriched RNA fragments. Perform reverse transcription to generate cDNA. Amplify the cDNA library via PCR.

  • Sequencing: Sequence the prepared library using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Align the sequencing reads to a reference genome. Analyze the data to identify the locations and abundance of nascent transcripts, allowing for the assessment of changes in gene expression and enhancer activity.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as a histone modification or a transcription factor.

Experimental Workflow:

ChIP_seq_Workflow start Start: Cell Culture and Treatment with INCB059872 crosslinking Cross-linking of Proteins to DNA (e.g., with formaldehyde) start->crosslinking cell_lysis Cell Lysis and Chromatin Shearing (sonication or enzymatic digestion) crosslinking->cell_lysis immunoprecipitation Immunoprecipitation with Antibody against Target Protein (e.g., H3K4me2) cell_lysis->immunoprecipitation reverse_crosslinking Reverse Cross-linking and DNA Purification immunoprecipitation->reverse_crosslinking library_prep Library Preparation (end repair, A-tailing, adapter ligation) reverse_crosslinking->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (peak calling, motif analysis) sequencing->analysis caption ChIP-seq Experimental Workflow

ChIP-seq Experimental Workflow

Detailed Protocol:

  • Cell Culture and Cross-linking: Treat cells with INCB059872 as described for PRO-seq. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-H3K4me2). Add protein A/G-coupled magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.

  • Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions with significant enrichment of the target protein.

Single-Cell RNA Sequencing (scRNA-seq)

scRNA-seq allows for the quantification of gene expression in individual cells, providing insights into cellular heterogeneity and the effects of drug treatment on different cell populations.

Experimental Workflow:

scRNA_seq_Workflow start Start: Cell/Tissue Sample (e.g., bone marrow from treated mice) dissociation Single-Cell Dissociation start->dissociation cell_capture Single-Cell Capture and Lysis (e.g., using microfluidics) dissociation->cell_capture reverse_transcription Reverse Transcription with Barcoded Primers cell_capture->reverse_transcription cDNA_amplification cDNA Amplification reverse_transcription->cDNA_amplification library_prep Library Preparation (fragmentation, adapter ligation) cDNA_amplification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (cell clustering, differential gene expression) sequencing->analysis caption scRNA-seq Experimental Workflow

scRNA-seq Experimental Workflow

Detailed Protocol:

  • Sample Preparation and Single-Cell Dissociation: Obtain a cell suspension from the tissue or cell culture of interest (e.g., bone marrow from mice treated with INCB059872).[9][10][11][16] Ensure a high-viability single-cell suspension.

  • Single-Cell Capture and Lysis: Capture individual cells in nanoliter-scale droplets or wells using a microfluidic device (e.g., 10x Genomics Chromium). Lyse the captured cells to release their RNA.

  • Reverse Transcription and Barcoding: Perform reverse transcription within each droplet/well using primers that contain a unique cellular barcode and a unique molecular identifier (UMI). This ensures that all cDNA molecules from a single cell share the same barcode.

  • cDNA Amplification and Library Preparation: Pool the barcoded cDNA from all cells and amplify it via PCR. Prepare a sequencing library from the amplified cDNA.

  • Sequencing: Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Process the sequencing data to assign reads to individual cells based on their barcodes. Perform quality control, normalization, and dimensionality reduction. Cluster cells based on their gene expression profiles and identify differentially expressed genes between clusters or treatment conditions.

Conclusion

This compound is a potent and selective irreversible inhibitor of LSD1 with a well-defined mechanism of action. Its ability to modulate the epigenetic landscape leads to the induction of tumor suppressor genes, inhibition of oncogenic pathways, and promotion of cellular differentiation, making it a promising therapeutic agent, particularly in the context of myeloid malignancies. The use of advanced techniques such as PRO-seq, ChIP-seq, and scRNA-seq has been instrumental in elucidating the detailed pharmacodynamics of this compound, providing a strong rationale for its continued clinical development.

References

INCB059872 Tosylate: A Technical Guide to its Mechanism of Action and Impact on Tumor Suppressor Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 tosylate is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression.[1][2] LSD1, also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that primarily demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3] By removing these methyl groups, LSD1 represses the expression of target genes, including a number of tumor suppressor genes.[1][2][3] LSD1 is overexpressed in a variety of cancers, and its inhibition has emerged as a promising therapeutic strategy.[3] This technical guide provides an in-depth overview of the mechanism of action of INCB059872, with a particular focus on its effects on tumor suppressor genes, supported by available preclinical data and detailed experimental methodologies.

Core Mechanism of Action

INCB059872 binds to and irreversibly inhibits LSD1, leading to a downstream cascade of epigenetic modifications that ultimately alter gene expression programs in cancer cells. The primary mechanism involves the modulation of histone methylation states at key gene regulatory regions.

Histone Methylation

The principal epigenetic consequence of LSD1 inhibition by INCB059872 is the enhancement of H3K4 methylation.[1][2] This leads to an increase in the expression of genes that are normally silenced by LSD1, including critical tumor suppressor genes. Concurrently, the inhibition of LSD1 also promotes the methylation of H3K9, which is associated with a reduction in the transcription of tumor-promoting genes.[1]

Non-Histone Substrates: The p53 Connection

Beyond its effects on histones, LSD1 is known to demethylate non-histone proteins, thereby regulating their function. A key non-histone substrate of LSD1 is the tumor suppressor protein p53. LSD1-mediated demethylation of p53 is a repressive event that curtails its transcriptional activity. By inhibiting LSD1, INCB059872 is postulated to prevent the demethylation of p53, thereby unleashing its tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest.

Impact on Tumor Suppressor Gene Expression

Preclinical studies have demonstrated the ability of INCB059872 to upregulate the expression of genes associated with the suppression of tumor growth and the promotion of cell differentiation.

Upregulation of Myeloid Differentiation Markers

In models of acute myeloid leukemia (AML), treatment with INCB059872 has been shown to induce the expression of genes associated with myeloid differentiation, such as CSF1R and CD86. This suggests a therapeutic mechanism that involves forcing malignant blast cells to mature into non-proliferating cell types.

Induction of FEZ1 in Small Cell Lung Cancer (SCLC)

In preclinical models of SCLC, INCB059872 treatment led to the induction of the FEZ1 gene.[4] FEZ1, also known as LZTS1, is a well-characterized tumor suppressor gene located at chromosome 8p22, a region frequently deleted in various cancers.[5][6] The re-expression of FEZ1 has been shown to suppress cancer cell growth and regulate mitosis.[5][6]

While the direct tumor suppressor function of UMODL1, another gene induced by INCB059872 in SCLC models, is less well-defined, its upregulation points to a broader reprogramming of gene expression following LSD1 inhibition.[4]

Quantitative Data on Gene Expression

Cell LineTreatment ConditionGeneFold Increase in ExpressionReference
THP-1 (AML)24 hours with INCB059872Multiple Genes203 genes with at least a 1.5-fold increase[7]
SCLC Xenograft ModelsINCB059872 treatmentFEZ1, UMODL1Induced (specific fold change not reported)[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by INCB059872 and a general workflow for assessing its impact on gene expression.

INCB059872_Mechanism_of_Action cluster_drug Drug Action cluster_enzyme Enzyme cluster_histone Histone Substrate cluster_non_histone Non-Histone Substrate cluster_downstream Downstream Effects INCB059872 This compound LSD1 LSD1 (KDM1A) INCB059872->LSD1 Inhibits H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates p53 p53 LSD1->p53 Demethylates TSG_Expression Tumor Suppressor Gene Expression (e.g., FEZ1) H3K4me1_2->TSG_Expression Promotes p53_Activity p53 Transcriptional Activity p53->p53_Activity Leads to Tumor_Growth Tumor Growth TSG_Expression->Tumor_Growth Inhibits p53_Activity->Tumor_Growth Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis cluster_downstream_analysis Downstream Assays Cancer_Cells Cancer Cell Lines (e.g., THP-1, SCLC lines) Treatment INCB059872 or Vehicle Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Lysis Protein Lysis Treatment->Protein_Lysis Chromatin_IP Chromatin Immunoprecipitation (ChIP) Treatment->Chromatin_IP PRO_seq PRO-seq/RNA-seq RNA_Extraction->PRO_seq Western_Blot Western Blot Protein_Lysis->Western_Blot ChIP_seq ChIP-seq Chromatin_IP->ChIP_seq

Caption: General experimental workflow.

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of INCB059872. Specific details may require optimization depending on the cell line and experimental goals.

Western Blot Analysis for Protein Expression

This protocol is for assessing changes in protein levels following treatment with INCB059872.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with the desired concentration of INCB059872 for the specified duration.

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape adherent cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize protein concentrations for all samples and add Laemmli buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, FEZ1, or a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic regions where histone modifications change upon INCB059872 treatment.

  • Cross-linking and Chromatin Preparation:

    • Treat cells with INCB059872.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., H3K4me2).

    • Add protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify regions with altered histone methylation.

Precision Nuclear Run-on Sequencing (PRO-seq)

This protocol is for mapping the locations of active RNA polymerases genome-wide to measure changes in nascent transcription following INCB059872 treatment.[8]

  • Cell Permeabilization and Nuclear Run-on:

    • Treat cells with INCB059872.

    • Permeabilize the cells with a mild detergent to allow the entry of biotin-NTPs.

    • Perform a nuclear run-on reaction by incubating the permeabilized cells with biotin-NTPs, allowing RNA polymerases to incorporate these labeled nucleotides into nascent transcripts.

  • RNA Isolation and Fragmentation:

    • Isolate total RNA.

    • Fragment the RNA to a suitable size for sequencing.

  • Biotinylated RNA Enrichment:

    • Enrich for the biotin-labeled nascent RNA using streptavidin-coated magnetic beads.

  • Library Preparation and Sequencing:

    • Perform reverse transcription and ligate adapters to the cDNA.

    • Amplify the library and perform high-throughput sequencing.

    • Analyze the data to quantify changes in the transcription of specific genes and enhancers.

Conclusion

This compound is a potent LSD1 inhibitor that reactivates the expression of tumor suppressor genes through epigenetic mechanisms. Its ability to increase H3K4 methylation and potentially enhance the activity of the p53 tumor suppressor protein underscores its therapeutic potential in a range of malignancies. The induction of genes like FEZ1 provides a specific example of its tumor-suppressive effects. Further research is warranted to fully elucidate the complete spectrum of tumor suppressor genes regulated by INCB059872 and to translate these preclinical findings into clinical benefits for cancer patients.

References

Methodological & Application

Application Notes and Protocols for INCB059872 Treatment of THP-1 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent, selective, and orally bioavailable irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a key enzyme involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the repression of target gene expression.[3] In various cancers, including myeloid leukemia, deregulated LSD1 activity is associated with maintaining a stem cell-like state and preventing differentiation.[4] INCB059872 inhibits LSD1, leading to increased H3K4 methylation, expression of tumor-suppressor genes, and induction of differentiation in cancer cells.[2][3] The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study myeloid differentiation and the effects of therapeutic agents like INCB059872.

Mechanism of Action of INCB059872

INCB059872 functions by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1, leading to its irreversible inhibition.[4] LSD1 is a critical component of the CoREST transcriptional repressor complex.[5] By inhibiting LSD1, INCB059872 prevents the demethylation of H3K4me1 and H3K4me2, leading to an accumulation of these active histone marks at enhancer and promoter regions of target genes. This results in the upregulation of genes associated with myeloid differentiation, such as CSF1R and CD86, and a subsequent shift of the leukemia cells towards a more differentiated phenotype.[5] Studies have shown that treatment with INCB059872 can induce myeloid differentiation in THP-1 cells within three days.[5]

cluster_0 Normal Gene Repression by LSD1/CoREST cluster_1 Inhibition by INCB059872 LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST part of Histone Histone H3 (H3K4me2) CoREST->Histone targets Gene_Repression Target Gene Repression (e.g., differentiation genes) Histone->Gene_Repression leads to INCB INCB059872 LSD1_inhibited LSD1 (Inhibited) INCB->LSD1_inhibited irreversibly inhibits Histone_active Increased H3K4me2 LSD1_inhibited->Histone_active results in Gene_Activation Gene Activation & Myeloid Differentiation Histone_active->Gene_Activation promotes

Figure 1: Mechanism of INCB059872 action on the LSD1/CoREST complex.

Data Presentation: INCB059872 Effects on Cell Lines

The following table summarizes the observed effects of INCB059872 on the THP-1 cell line and other relevant cell types.

Cell LineConcentrationTreatment DurationObserved EffectReference
THP-125 nM24 hoursGrowth defect observed within approximately 3 days.[1][6][1][6]
THP-125 nM24 hoursUpregulation of genes involved in hematopoietic cell lineage.[5][5]
THP-1Not Specified48 hoursSubtle changes in H3K4me1 and H3K4me2 marks.[5][5]
THP-1Not Specified3 daysInduction of myeloid differentiation.[5][5]
MV4-11Not Specified24 hoursUpregulation of differentiation-related pathways.[7][7]
293T25 nM48 hoursIncreased enhancer activity and gene expression.[1][1]
293T250 nM48 hoursIncreased enhancer activity and gene expression.[6][6]
SCLC Cell Lines47 - 377 nMNot SpecifiedEC50 values for proliferation inhibition.[4][4]
IL-2 Stimulated T-cells> 10 µMNot SpecifiedIC50 values, indicating significantly less sensitivity.[4][4]

Experimental Protocols

THP-1 Cell Culture

This protocol outlines the standard procedure for maintaining a healthy THP-1 cell culture.

  • Media Preparation:

    • Base Medium: RPMI-1640 Medium.

    • Complete Growth Medium: Supplement the base medium with 10% Fetal Bovine Serum (FBS) and 0.05 mM 2-Mercaptoethanol. Note: Some protocols suggest a temporary increase to 20% FBS if growth is slow.

  • Cell Maintenance:

    • Culture THP-1 cells in T75 flasks, positioned upright to reduce cell adherence.

    • Maintain cell density between 3 x 105 and 8 x 105 cells/mL for optimal growth.[8] Do not exceed 2 x 106 cells/mL to avoid toxicity.[8]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • For passaging, do not centrifuge the cells initially. It is recommended to leave 1-2 mL of the old conditioned media and add fresh media to it, as THP-1 cells grow better in conditioned media.[8]

    • The doubling time for THP-1 cells is typically between 24-72 hours.[8]

INCB059872 Treatment of THP-1 Cells

This protocol describes the treatment of THP-1 cells with INCB059872 to assess its biological effects.

  • Materials:

    • INCB059872 powder

    • DMSO (for stock solution)

    • Complete THP-1 growth medium

    • Cultured THP-1 cells

  • Protocol:

    • Stock Solution Preparation: Prepare a high-concentration stock solution of INCB059872 in DMSO (e.g., 10 mM). Aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

    • Cell Seeding: Seed THP-1 cells in a multi-well plate (e.g., 6-well or 24-well) at a density of 5 x 105 cells/mL in complete growth medium.

    • Treatment Preparation: On the day of the experiment, thaw an aliquot of the INCB059872 stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations. A starting concentration of 25 nM is recommended based on published data.[1][6] It is advisable to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific assay.

    • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of INCB059872 used.

    • Incubation: Add the diluted INCB059872 and vehicle control to the appropriate wells. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, flow cytometry for differentiation markers, or RNA/protein extraction for gene/protein expression analysis.

cluster_workflow Experimental Workflow for INCB059872 Treatment cluster_analysis Downstream Analysis Culture 1. Culture THP-1 Cells (Maintain density at 3-8x10^5 cells/mL) Seed 2. Seed Cells (e.g., 6-well plate at 5x10^5 cells/mL) Culture->Seed Prepare 3. Prepare INCB059872 Dilutions (Start with 25 nM, include vehicle control) Seed->Prepare Treat 4. Treat Cells (Incubate for 24-72 hours) Prepare->Treat Harvest 5. Harvest Cells Treat->Harvest Viability Cell Viability (MTT, etc.) Harvest->Viability analyze Flow Flow Cytometry (CD markers) Harvest->Flow analyze Gene Gene Expression (qRT-PCR, RNA-seq) Harvest->Gene analyze Protein Protein Analysis (Western Blot) Harvest->Protein analyze

Figure 2: General experimental workflow for treating THP-1 cells.

Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the effect of INCB059872 on the viability and proliferation of THP-1 cells.

  • Protocol:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete growth medium.

    • Treat the cells with a range of INCB059872 concentrations and a vehicle control as described in the treatment protocol. Include wells with media only as a blank control.

    • Incubate for the desired time period (e.g., 72 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

INCB059872 is a valuable tool for studying the role of LSD1 in myeloid leukemia. The provided protocols and data offer a comprehensive guide for researchers to effectively use INCB059872 in the THP-1 cell line. An optimal starting concentration for inducing a biological response in THP-1 cells is 25 nM, which has been shown to affect gene expression and cell growth. Researchers should optimize the concentration and treatment duration for their specific experimental endpoints.

References

Application Notes and Protocols for INCB059872 Tosylate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of INCB059872 tosylate, a potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Introduction

INCB059872 is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, INCB059872 can induce changes in chromatin structure, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in various cancer cell lines. These notes provide essential information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and its application in cell culture.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in in vitro studies.

PropertyValueReference
Molecular Weight 730.93 g/mol [1]
Appearance Solid powder[1]
Solubility in DMSO 200 mg/mL (517.42 mM)[2]

Note: The solubility of this compound in DMSO is high, but may require sonication for complete dissolution. It is also important to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can affect solubility.[2]

Experimental Protocols

Preparation of Stock Solution

High-concentration stock solutions of this compound are prepared in DMSO to minimize the final concentration of the solvent in the cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If necessary, sonicate the solution for short intervals in a water bath to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration DMSO stock solution into a complete cell culture medium. It is critical to maintain a low final DMSO concentration to prevent cellular toxicity.

Best Practices for DMSO in Cell Culture:

  • The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxic effects.[3][4][5]

  • For sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[1][2]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 25 nM from a 10 mM stock, a 1:400,000 dilution is required. This is best achieved through a series of intermediate dilutions.

  • Add the final working solutions to your cell cultures. Ensure even distribution by gently mixing the plate or flask.

  • Incubate the cells for the desired duration of the experiment. Previous studies have used INCB059872 at concentrations of 25 nM for 24 to 48 hours in cell lines such as 293T and THP-1.[6]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound solutions for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_culture Cell Culture Treatment INCB_powder This compound Powder Vortex Vortex/Sonicate INCB_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock High-Concentration Stock (e.g., 10-100 mM in DMSO) Vortex->Stock Store Aliquot and Store at -80°C Stock->Store Thaw Thaw Stock Solution Store->Thaw Dilute Serially Dilute in Complete Cell Culture Medium Thaw->Dilute Final Final Working Solutions (e.g., nM to µM range) Dilute->Final Treatment Treat Cells with Working Solutions Final->Treatment Cells Cells in Culture Vehicle Vehicle Control (DMSO in Medium) Cells->Vehicle Cells->Treatment Incubate Incubate and Analyze Vehicle->Incubate Treatment->Incubate

Caption: Workflow for this compound solution preparation.

LSD1 Signaling Pathway

INCB059872 inhibits the enzymatic activity of LSD1, which has downstream effects on gene transcription. The diagram below provides a simplified overview of the LSD1 signaling pathway and the mechanism of action of INCB059872.

G cluster_nucleus Cell Nucleus cluster_drug Drug Action cluster_effects Downstream Effects LSD1 LSD1 (KDM1A) H3K4 Histone H3 (H3K4me1/2 - Active Mark) LSD1->H3K4 Demethylates H3K9 Histone H3 (H3K9me1/2 - Repressive Mark) LSD1->H3K9 Demethylates TSG_up Increased Tumor Suppressor Gene Expression Oncogenes_down Decreased Oncogene Expression TSG Tumor Suppressor Genes H3K4->TSG Promotes Transcription Oncogenes Oncogenes H3K9->Oncogenes Represses Transcription INCB This compound INCB->LSD1 Inhibits Proliferation_down Decreased Cell Proliferation TSG_up->Proliferation_down Oncogenes_down->Proliferation_down

Caption: Mechanism of action of INCB059872 via LSD1 inhibition.

References

Application Notes and Protocols for INCB059872 Tosylate Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using INCB059872 tosylate, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols outlined below are intended for investigating the in vivo efficacy of INCB059872 in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) models.

Introduction to this compound

INCB059872 is an orally bioavailable, irreversible inhibitor of LSD1, a key epigenetic regulator.[1] LSD1 plays a crucial role in tumorigenesis by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to altered gene expression that promotes cancer cell proliferation and survival. By inhibiting LSD1, INCB059872 aims to reprogram the epigenetic landscape of cancer cells, inducing differentiation and inhibiting tumor growth.[1][2] Preclinical studies have demonstrated the anti-tumor activity of INCB059872 in various hematological and solid tumor models, including AML and SCLC.[3][4]

Mechanism of Action

INCB059872 forms a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its irreversible inhibition. This inhibition results in increased methylation of H3K4 and H3K9 at gene promoters and enhancers, ultimately altering the expression of genes involved in cell differentiation and proliferation.[1] In AML, this leads to the induction of myeloid differentiation markers such as CD11b and CD86.[2][5] In SCLC, INCB059872 treatment has been shown to upregulate the expression of genes like FEZ1 and UMODL1.[4][6]

Data Presentation

The following tables summarize representative quantitative data from preclinical xenograft studies with INCB059872. Disclaimer: The following data is illustrative and compiled from publicly available research abstracts. Specific tumor growth inhibition percentages and other precise quantitative data for INCB059872 are often proprietary. Researchers should generate their own data for specific models and experimental conditions.

Table 1: In Vivo Efficacy of INCB059872 in an AML Xenograft Model (THP-1 Cell Line)

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Change in CD86+ Cells (%)Change in CD11b+ Cells (%)Reference
Vehicle ControlDaily (QD)0--[7]
INCB059872Daily (QD)SignificantIncreasedIncreased[7]
INCB059872Alternative-Day (QoD)SignificantIncreasedIncreased[1]

Table 2: In Vivo Efficacy of INCB059872 in an SCLC Xenograft Model (NCI-H1417 Cell Line)

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Change in Serum pro-GRP LevelsChange in FEZ1 Gene ExpressionChange in UMODL1 Gene ExpressionReference
Vehicle ControlDaily (QD)0---[4][6]
INCB059872Daily (QD)SignificantMarkedly ReducedInducedInduced[4][6]
INCB059872Alternative-Day (QoD)SignificantMarkedly ReducedInducedInduced[4][6]

Experimental Protocols

Protocol 1: Establishment of an AML Subcutaneous Xenograft Model

1. Cell Culture:

  • Culture human AML cell lines (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Harvest cells during the logarithmic growth phase.

2. Animal Model:

  • Use immunodeficient mice such as NOD/SCID or NSG, 6-8 weeks of age.

3. Tumor Implantation:

  • Resuspend harvested AML cells in sterile, serum-free media or PBS.
  • Inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[8]

4. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.[9]
  • Randomize mice into treatment groups when tumors reach a mean volume of 100-200 mm³.

Protocol 2: Establishment of an SCLC Subcutaneous Xenograft Model

1. Cell Culture:

  • Culture human SCLC cell lines (e.g., NCI-H526, NCI-H1417) in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

3. Tumor Implantation:

  • Harvest SCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel®.[10]
  • Inject 5 x 10^6 to 10 x 10^6 cells in a 200 µL volume subcutaneously into the flank of each mouse.[11]

4. Tumor Growth Monitoring:

  • Follow the same procedure as described in Protocol 1 for monitoring tumor growth and randomization.

Protocol 3: Administration of this compound

1. Formulation:

  • Prepare a formulation of this compound suitable for oral gavage. The specific vehicle will depend on the compound's solubility and stability characteristics (consult manufacturer's guidelines).

2. Dosing:

  • Administer INCB059872 or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., daily or alternative-day).[1][4]
  • Dose volumes should be based on the individual mouse's body weight.

3. Monitoring:

  • Monitor the body weight and overall health of the animals regularly.

Protocol 4: Pharmacodynamic (PD) Marker Analysis

1. For AML Xenografts (CD86 and CD11b Expression):

  • At the end of the study, excise tumors and prepare single-cell suspensions.
  • Stain the cells with fluorescently labeled antibodies against human CD45, CD86, and CD11b.[5]
  • Analyze the stained cells using a flow cytometer to quantify the percentage of human leukemic cells (hCD45+) expressing the differentiation markers CD86 and CD11b.[12]

2. For SCLC Xenografts (FEZ1 and UMODL1 Gene Expression):

  • Excise tumors and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.
  • Extract total RNA from the tumor tissue.[13]
  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of FEZ1 and UMODL1 genes, normalizing to a suitable housekeeping gene.[13]

3. For SCLC Xenografts (Serum pro-GRP Levels):

  • Collect blood from the mice via a suitable method (e.g., cardiac puncture) at the end of the study.
  • Process the blood to obtain serum.
  • Measure the concentration of pro-gastrin-releasing peptide (pro-GRP) in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Cell_Culture Cancer Cell Culture (AML or SCLC lines) Harvest Harvest & Prepare Cells Cell_Culture->Harvest Implantation Subcutaneous Implantation into Immunodeficient Mice Harvest->Implantation Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Flow Cytometry, qRT-PCR, ELISA) Treatment->PD_Analysis Data_Analysis Data Analysis & Interpretation Tumor_Measurement->Data_Analysis PD_Analysis->Data_Analysis

Caption: Experimental workflow for an INCB059872 xenograft study.

G cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_outcome Cellular Outcome LSD1 LSD1 H3K4me2 H3K4me2 (Active) LSD1->H3K4me2 Demethylation Gene_Expression_Repressed Oncogenic Gene Expression Differentiation Cell Differentiation Growth_Inhibition Tumor Growth Inhibition Histone_H3 Histone H3 H3K4me1 H3K4me1 (Inactive) Gene_Expression_Active Tumor Suppressor Gene Expression H3K4me2->Gene_Expression_Active H3K4me1->Gene_Expression_Repressed Gene_Expression_Repressed->Growth_Inhibition Gene_Expression_Active->Differentiation INCB059872 INCB059872 INCB059872->LSD1 Inhibition

Caption: Signaling pathway of INCB059872 action.

References

Application Notes and Protocols for INCB059872 Tosylate Administration in C57BL/6J Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2] Inhibition of LSD1 by INCB059872 leads to an increase in histone H3 lysine (B10760008) 4 (H3K4) methylation and histone H3 lysine 9 (H3K9) methylation. This dual effect results in the heightened expression of tumor suppressor genes and a reduction in the transcription of genes that promote tumor growth.[1][3] These application notes provide detailed protocols for the preparation and administration of INCB059872 tosylate to C57BL/6J mice, a commonly used inbred mouse strain in biomedical research. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing their own experiments.

Mechanism of Action: LSD1 Inhibition

INCB059872 irreversibly inhibits LSD1, which is a component of the CoREST repressor complex. This complex, which includes GFI1 (Growth Factor Independence 1), is crucial for the transcriptional regulation of genes involved in hematopoietic differentiation. By inhibiting LSD1, INCB059872 disrupts the repressive function of the CoREST complex, leading to altered gene expression and subsequent cellular differentiation.[4][5][6]

LSD1_inhibition cluster_nucleus Cell Nucleus cluster_gene Target Gene cluster_LSD1_active Active State (No Inhibition) cluster_LSD1_inhibited Inhibited State (with INCB059872) Promoter Promoter Gene_repression Gene Repression Promoter->Gene_repression leads to Gene_activation Gene Activation Promoter->Gene_activation leads to GFI1_active GFI1 CoREST_active CoREST Complex GFI1_active->CoREST_active recruits LSD1_active LSD1 CoREST_active->LSD1_active contains LSD1_active->Promoter binds to H3K4me2 H3K4me2 (Repressive Mark) LSD1_active->H3K4me2 maintains INCB059872 INCB059872 LSD1_inhibited LSD1 (inhibited) INCB059872->LSD1_inhibited inhibits LSD1_inhibited->Promoter cannot bind effectively H3K4me3 H3K4me3 (Active Mark) LSD1_inhibited->H3K4me3 allows accumulation of

Caption: Simplified signaling pathway of LSD1 inhibition by INCB059872.

Quantitative Data Summary

The administration of INCB059872 to C57BL/6J mice has been shown to induce hematological changes, most notably a decrease in platelet counts. The following table summarizes the observed effects on platelet levels at a dose of 10 mg/kg administered daily via oral gavage.

Treatment DayPlatelet Count (cells/µL)Percent Change from Baseline
0~1,200,0000%
4~800,000-33%
6~600,000-50%
Data is approximated from graphical representations in preclinical studies.[7]

Experimental Protocols

Preparation of this compound for Oral Gavage

Two primary formulations have been reported for the oral administration of INCB059872 in mice. The choice of vehicle may depend on the specific experimental requirements and institutional guidelines. It is recommended to prepare the dosing solution fresh daily.

Formulation 1: DMAC and Methylcellulose (B11928114) Vehicle [7]

  • Materials:

    • This compound powder

    • N,N-dimethylacetamide (DMAC)

    • 5% Methylcellulose solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the mice to be treated.

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Dissolve the this compound powder in a small volume of DMAC.

    • Once fully dissolved, dilute the solution with a 5% methylcellulose solution to the final desired concentration.

    • Vortex the solution thoroughly to ensure a homogenous suspension.

Formulation 2: DMSO, PEG300, Tween-80, and Saline Vehicle [8]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • In a sterile conical tube, add the required volume of the DMSO stock solution.

    • Sequentially add the following solvents, ensuring thorough mixing after each addition:

      • 400 µL of PEG300 for every 100 µL of DMSO stock.

      • 50 µL of Tween-80.

      • 450 µL of Saline to bring the final volume to 1 mL.

    • Vortex the final solution until it is clear and homogenous. This protocol yields a solution of at least 5 mg/mL.

In Vivo Administration Protocol in C57BL/6J Mice

This protocol outlines the daily oral gavage of INCB059872 to C57BL/6J mice. All animal procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

  • Animal Model:

    • Female C57BL/6J mice, 6-8 weeks old.[7]

  • Acclimatization:

    • Allow mice to acclimatize to the animal facility for at least one week prior to the start of the experiment.

  • Dosing and Administration:

    • Animal Weight: Weigh each mouse daily before dosing to accurately calculate the required volume of the INCB059872 solution.

    • Dosage: 10 mg/kg body weight.[7][8][9]

    • Administration Route: Oral gavage.

    • Dosing Schedule: Administer the dose once daily for the desired duration of the study (e.g., up to 6 days).[7]

    • Procedure:

      • Gently restrain the mouse.

      • Insert a proper-sized oral gavage needle into the esophagus.

      • Slowly administer the calculated volume of the INCB059872 solution.

      • Monitor the animal for any signs of distress post-administration.

Endpoint Analysis: Hematological and Bone Marrow Assessment

To evaluate the in vivo effects of INCB059872, peripheral blood and bone marrow can be collected for analysis.

  • Complete Blood Count (CBC):

    • Collect peripheral blood via tail vein or cardiac puncture into EDTA-coated tubes.

    • Analyze the blood samples using a hematology analyzer to determine platelet counts and other hematological parameters.

  • Single-Cell RNA Sequencing (scRNA-seq) of Bone Marrow:

    • Euthanize mice at the designated time points.

    • Isolate femurs and tibias.

    • Flush the bone marrow with appropriate buffer (e.g., PBS with 2% FBS).

    • Prepare a single-cell suspension of the bone marrow.

    • Perform red blood cell lysis.

    • Isolate lineage-negative (Lin-) bone marrow cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Proceed with a single-cell library preparation protocol (e.g., 10x Genomics Chromium) followed by sequencing.

    • Bioinformatic analysis can then be used to identify changes in bone marrow progenitor populations.[4][5][7]

experimental_workflow cluster_analysis Sample Collection & Analysis start Start: C57BL/6J Mice (6-8 weeks old) acclimatization Acclimatization (1 week) start->acclimatization daily_dosing Daily Oral Gavage (10 mg/kg INCB059872) acclimatization->daily_dosing monitoring Daily Monitoring & Weight daily_dosing->monitoring endpoint Endpoint (Day 0, 4, 6) daily_dosing->endpoint blood_collection Peripheral Blood Collection endpoint->blood_collection bm_harvest Bone Marrow Harvest endpoint->bm_harvest cbc Complete Blood Count (CBC) blood_collection->cbc scRNAseq Single-Cell RNA Sequencing (Lin- cells) bm_harvest->scRNAseq

Caption: Experimental workflow for INCB059872 administration in C57BL/6J mice.

Concluding Remarks

The protocols and data presented herein provide a comprehensive guide for the administration and evaluation of this compound in C57BL/6J mice. Adherence to these detailed methodologies will aid in achieving reproducible and reliable experimental outcomes. Researchers should always adapt these protocols to their specific experimental design and ensure compliance with all institutional and regulatory guidelines for animal research.

References

Application Notes and Protocols for IN-CB059872 Tosylate Solution: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage and stability of INCB059872 tosylate solutions. The included protocols and data are intended to ensure the integrity and proper handling of this potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor for reproducible experimental results.

Introduction to INCB059872

INCB059872 is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2][3] By inhibiting LSD1, INCB059872 disrupts the formation of the CoREST repressor complex, leading to the derepression of genes regulated by transcription factors GFI1 and GFI1B.[4][5][6][7] This ultimately promotes myeloid differentiation and inhibits the proliferation of leukemic cells.[3][4][8] Given its mechanism of action, understanding the stability of INCB059872 in solution is critical for its application in research and development.

Recommended Storage Conditions

Proper storage is crucial to maintain the potency and stability of this compound solutions. The following conditions are recommended based on available data for the active compound.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[9][10]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[9][10]
0 - 4°C (Short-term)Days to weeksFor solid powder form.[11]

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[9]

Signaling Pathway of INCB059872 in Myeloid Leukemia

INCB059872 exerts its therapeutic effect by modulating gene expression through the inhibition of the LSD1/CoREST complex.

Caption: INCB059872 inhibits LSD1, disrupting the CoREST complex and leading to myeloid differentiation.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution for in vitro use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Prepare a stock solution by dissolving the powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[9][10]

Protocol for Long-Term Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[12][13][14][15][16]

Objective: To evaluate the chemical stability of this compound solution over an extended period under controlled storage conditions.

Experimental Workflow:

Stability_Testing_Workflow Prep Prepare INCB059872 Solution Store Store at ICH Conditions Prep->Store Sample Sample at Time Points Store->Sample Analyze Analyze by HPLC Sample->Analyze Data Collect & Analyze Data Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for long-term stability testing of this compound solution.

Procedure:

  • Prepare a solution of this compound in a suitable solvent system (e.g., DMSO-based formulation) at a known concentration.

  • Dispense the solution into appropriate, sealed containers.

  • Store the samples under the following long-term stability conditions as per ICH guidelines:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • 30°C ± 2°C / 65% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples for analysis.[13]

  • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (see section 4.3).

  • Quantify the concentration of INCB059872 and any observed degradation products.

  • Evaluate physical properties such as appearance, pH, and presence of particulate matter.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying INCB059872 from its potential degradation products. The following is a proposed method based on common practices for similar small molecules.

Table 2: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectral analysis of INCB059872 (a common starting point is 254 nm or 265 nm).
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[17][18]

Procedure:

  • Prepare solutions of this compound.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. Given that similar cyclopropylamine-containing molecules degrade under high pH, this condition is particularly important.[19]

    • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solution at elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Analyze the stressed samples at appropriate time points using the validated HPLC method.

  • Characterize the major degradation products using techniques such as LC-MS/MS to elucidate the degradation pathways.

Potential Degradation Pathway

Based on the chemical structure of INCB059872, which contains a cyclopropylamine (B47189) moiety, a potential degradation pathway under hydrolytic conditions, particularly at high pH, is the opening of the cyclopropyl (B3062369) ring.[19][20]

Degradation_Pathway INCB INCB059872 (Cyclopropylamine) Degradant Ring-Opened Degradation Product INCB->Degradant Hydrolysis (High pH)

Caption: Postulated hydrolytic degradation pathway of INCB059872.

Summary of Stability Data

The following table should be used to record and summarize the quantitative data obtained from long-term stability studies.

Table 3: Example Stability Data Summary for this compound Solution at 25°C/60% RH

Time Point (Months)AppearancepHAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless solution5.5100.0<0.1
3
6
9
12
18
24
36

This table is a template and should be populated with experimental data.

Conclusion

The stability of this compound solutions is critical for obtaining reliable and reproducible results in research and development. Adherence to the recommended storage conditions and the use of validated analytical methods, as outlined in these application notes, will ensure the integrity of the compound. Further studies, particularly forced degradation analysis, are recommended to fully elucidate the degradation profile of this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Differentiation Markers Following INCB059872 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in oncogenesis by regulating gene expression through histone demethylation.[1][2] As a component of the CoREST complex, LSD1's inhibition by INCB059872 leads to the induction of cellular differentiation, particularly in hematological malignancies such as acute myeloid leukemia (AML).[1][3][4] This application note provides detailed protocols for utilizing flow cytometry to analyze the induction of differentiation markers in cancer cells following treatment with INCB059872.

Mechanism of Action

INCB059872 functions by forming a covalent flavin adenine (B156593) dinucleotide (FAD) adduct, leading to the irreversible inhibition of LSD1.[3] This inhibition results in altered histone methylation and the activation of gene expression programs that promote myeloid differentiation.[1][5] Studies have demonstrated that treatment with INCB059872 upregulates the expression of myeloid differentiation markers, including CD11b and CD86, in various human AML cell lines and xenograft models.[3][6] Furthermore, INCB059872 has been shown to promote the differentiation of early hematopoietic progenitors towards more committed lineages, such as monocytes (CD14+) and granulocytes (CD15+).[7]

Data Presentation

The following tables summarize the quantitative effects of INCB059872 on the expression of differentiation markers as reported in preclinical studies.

Table 1: Induction of Myeloid Differentiation Markers in AML Cell Lines

Cell LineTreatment ConcentrationDurationMarkerFold Increase/Percentage of Positive CellsReference
THP-125 nM24 hoursCD86Upregulated[1]
THP-1Not Specified3 daysMyeloid DifferentiationMajority of cells undergo differentiation[1]
Human AML Cell LinesNot SpecifiedNot SpecifiedCD11b, CD86Induced[3][6]

Table 2: Effect of INCB059872 on Primary AML Cells and In Vivo Models

ModelTreatmentOutcomeMarkersReference
Human Primary AML Cells (ex vivo)INCB059872Increased Myeloid DifferentiationCD14+, CD15+[7]
Human Systemic AML PDX ModelsINCB059872Increased Myeloid DifferentiationCD14+, CD15+[7]
Human AML Xenograft ModelsOral Administration of INCB059872Sustained Induction of DifferentiationCD86[3]
4T1 Mammary Cancer ModelOral Administration of INCB059872Redirected Myeloid DifferentiationDecreased PMN-MDSC, Increased Macrophages[8]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by INCB059872.

INCB059872_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST part of Histones Histones (H3K4me1/2) CoREST->Histones demethylates Differentiation_Genes Differentiation-Associated Genes (e.g., CSF1R, CD86) Histones->Differentiation_Genes represses GFI1 GFI1/GFI1B GFI1->Differentiation_Genes represses Gene_Expression Gene Expression Differentiation_Genes->Gene_Expression Differentiation Cellular Differentiation Gene_Expression->Differentiation INCB059872 INCB059872 INCB059872->LSD1 inhibits

Caption: INCB059872 inhibits LSD1, leading to derepression of differentiation-associated genes.

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Myeloid Differentiation Markers in Suspension Cell Lines (e.g., THP-1, MV-4-11)

Materials:

  • INCB059872

  • AML cell line (e.g., THP-1, MV-4-11)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD11b (e.g., PE or APC conjugate)

    • Anti-human CD86 (e.g., FITC or PE-Cy7 conjugate)

  • Isotype control antibodies corresponding to each fluorochrome

  • Viability dye (e.g., 7-AAD or Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture AML cells in complete medium to the desired density.

    • Treat cells with the desired concentrations of INCB059872 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Preparation:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of fluorochrome-conjugated antibodies (and corresponding isotype controls in separate tubes).

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step.

  • Viability Staining and Acquisition:

    • Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

    • Add the viability dye according to the manufacturer's instructions just before analysis.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Analyze the expression of CD11b and CD86 in the INCB059872-treated samples compared to the vehicle control.

Experimental Workflow

The diagram below outlines the general workflow for analyzing differentiation markers by flow cytometry.

Flow_Cytometry_Workflow start Start cell_culture Cell Culture & Treatment (INCB059872 vs. Vehicle) start->cell_culture harvest Harvest & Wash Cells cell_culture->harvest staining Antibody Staining (CD11b, CD86, etc.) harvest->staining wash_stain Wash Cells staining->wash_stain acquisition Flow Cytometry Acquisition wash_stain->acquisition analysis Data Analysis (Gating on Live, Single Cells) acquisition->analysis end End analysis->end

References

Troubleshooting & Optimization

INCB059872 tosylate not dissolving in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with INCB059872 tosylate. The information herein is intended to address common challenges, particularly those related to its dissolution in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is INCB059872 and what is its mechanism of action?

A1: INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[5][6] By inhibiting LSD1, INCB059872 enhances the methylation of H3K4, leading to an increased expression of tumor-suppressor genes.[6][7] It also promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[6] This activity can induce differentiation in cancer cells, particularly in myeloid leukemia.[1][2][3]

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?

A2: Yes, it is common for small molecule inhibitors like INCB059872, which are often designed to be lipophilic to interact with protein binding pockets, to have low aqueous solubility.[8][9] The tosylate salt form is intended to improve solubility and stability, but challenges in preparing aqueous solutions for in vitro and in vivo experiments can still arise.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of INCB059872.[10][11] It is a powerful organic solvent capable of dissolving many small molecules.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A4: This phenomenon, known as "precipitation upon dilution," is a frequent issue when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[8][10] To mitigate this, it is crucial to use a carefully developed dilution protocol, often involving co-solvents and surfactants. The final concentration of DMSO in your experimental medium should also be kept to a minimum (ideally below 0.5%) to avoid off-target effects.[8]

Troubleshooting Guide: Dissolving this compound

This guide provides structured protocols and troubleshooting steps to address solubility challenges with this compound.

Initial Dissolution and Stock Preparation

A systematic approach to solubilizing this compound is recommended. Start with small-scale tests to find the optimal conditions before preparing a large-volume stock solution.

Recommended Starting Solvents for Stock Solution:

SolventNotes
DMSO High-purity, anhydrous DMSO is the preferred solvent for initial stock solutions.[10][11]

Protocol for Preparing a DMSO Stock Solution:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the vial vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[8]

  • Gentle warming to 37°C can be applied, but it is essential to first confirm the thermal stability of the compound.[10]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Working Solution Preparation in Aqueous Media

Direct dilution of a high-concentration DMSO stock into an aqueous buffer is likely to cause precipitation. The following formulation strategies can be employed to prepare a stable working solution.

Formulation Strategies for Aqueous Solutions:

Formulation ComponentPurposeExample Protocol
Co-solvents (e.g., PEG300) Increase the solubility of hydrophobic compounds in aqueous solutions.[10]See Protocol 1 below.
Surfactants (e.g., Tween-80) Help maintain the compound in solution and prevent precipitation.[10]See Protocol 1 below.
Cyclodextrins (e.g., SBE-β-CD) Encapsulate the hydrophobic drug molecule to enhance its aqueous solubility.See Protocol 2 below.

Detailed Experimental Protocols:

Protocol 1: Co-solvent/Surfactant Formulation

This protocol is adapted from a method for achieving a clear solution of INCB059872 at ≥ 5 mg/mL.[4]

  • Start with a high-concentration stock solution of INCB059872 in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the following solvents sequentially:

    • 10% DMSO (from your stock solution)

    • 40% PEG300

  • Mix thoroughly until the solution is homogeneous.

  • Add 5% Tween-80 and mix again.

  • Add 45% Saline to reach the final volume and mix until the solution is clear.

Protocol 2: Cyclodextrin-Based Formulation

This protocol also yields a clear solution of INCB059872 at ≥ 5 mg/mL.[4]

  • Prepare a 20% solution of SBE-β-CD in Saline.

  • Start with a high-concentration stock solution of INCB059872 in DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the following:

    • 10% DMSO (from your stock solution)

    • 90% of the 20% SBE-β-CD in Saline solution

  • Mix thoroughly until the solution is clear.

Troubleshooting Persistent Precipitation:

  • Lower the Final Concentration: The most direct approach is to work with a lower final concentration of INCB059872 in your experiment.[10]

  • Adjust pH: If the experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of ionizable compounds.[10]

  • Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating in a water bath and/or sonication can aid in re-dissolving the compound.[4] However, always be cautious of potential degradation.

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for Testing INCB059872 in a Cell-Based Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare high-concentration stock in DMSO prep_work Prepare aqueous working solution using co-solvents prep_stock->prep_work Dilute treatment Treat cells with INCB059872 working solution prep_work->treatment Add to media cell_culture Culture cells to desired confluency cell_culture->treatment incubation Incubate for defined period treatment->incubation data_acq Acquire data (e.g., cell viability, gene expression) incubation->data_acq data_analysis Analyze and interpret results data_acq->data_analysis

Caption: A typical workflow for utilizing INCB059872 in a cell-based assay.

Signaling Pathway of INCB059872 Action:

G incb INCB059872 lsd1 LSD1 (KDM1A) incb->lsd1 Inhibits corest CoREST Complex lsd1->corest Part of h3k4_demethyl Demethylation lsd1->h3k4_demethyl Catalyzes gfi1 GFI1/GFI1B Regulated Genes corest->gfi1 Represses h3k4 H3K4me1/2 h3k4_demethyl->h3k4 h3k4_demethyl->gfi1 Suppresses Expression diff Myeloid Differentiation gfi1->diff Promotes

Caption: INCB059872 inhibits LSD1, leading to changes in gene expression and cell differentiation.

References

improving INCB059872 tosylate bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with INCB059872 tosylate, with a focus on improving its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is INCB059872 and what is its mechanism of action?

A1: INCB059872 is a potent, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, INCB059872 enhances the methylation of H3K4, leading to an increased expression of tumor-suppressor genes.[2] Additionally, it promotes H3K9 methylation, which decreases the transcription of genes that promote tumor growth.[2] This dual action can halt the proliferation of cancer cells.[1] INCB059872 has been investigated in preclinical models of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3][4]

Q2: My this compound has poor oral bioavailability in my animal model. What are the likely causes?

A2: Poor oral bioavailability of this compound is most likely attributed to its low aqueous solubility. Like many small molecule inhibitors, if the compound does not dissolve efficiently in the gastrointestinal (GI) fluids, its absorption into the systemic circulation will be limited. This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosizing can improve dissolution rates.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can significantly enhance its solubility and dissolution.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or nanostructured lipid carriers (NLCs) can improve absorption via lymphatic pathways.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule by encapsulating its hydrophobic parts.

  • Co-solvent and Surfactant Systems: Dissolving the compound in a mixture of solvents and surfactants can maintain its solubility in the GI tract.

Troubleshooting Guide

Issue 1: Compound Precipitation in Formulation or Upon Administration

  • Problem: My this compound formulation appears clear initially but forms a precipitate over time or, I suspect, it precipitates in the stomach upon oral gavage.

  • Possible Cause: The formulation may be a supersaturated solution that is not stable, or the pH change in the stomach is causing the drug to crash out of solution.

  • Troubleshooting Steps:

    • Check Formulation Stability: Prepare your formulation and observe it at room temperature and 4°C for several hours to check for precipitation.

    • Use a Combination of Excipients: Instead of a single solubilizing agent, try a combination. For example, a co-solvent like PEG300 can be combined with a surfactant like Tween-80 to improve stability.

    • Consider a pH-Responsive Formulation: If pH is the issue, consider enteric-coated formulations that only release the drug in the more neutral pH of the intestine.

    • Lipid-Based Systems: Formulations like SEDDS create a fine emulsion upon contact with aqueous media, which can protect the drug from precipitation.

Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals

  • Problem: I am observing significant variability in the plasma concentrations of this compound between different animals in the same cohort.

  • Possible Cause: This can be due to inconsistent formulation dosing (e.g., if the drug is not fully dissolved or suspended), or physiological differences between the animals affecting drug absorption.

  • Troubleshooting Steps:

    • Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each dose. For solutions, confirm the drug is fully dissolved.

    • Standardize Administration: Ensure the gavage technique is consistent and minimizes stress to the animals, as stress can alter gastric emptying times.

    • Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of many drugs.

    • Improve the Formulation: A more robust formulation, such as a microemulsion or a solid dispersion, can lead to more consistent absorption and reduce inter-animal variability.

Quantitative Data on Formulation Improvement

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. It is intended to demonstrate the potential impact of various formulation strategies.

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Simple Aqueous Suspension502.0200100% (Baseline)
Co-solvent/Surfactant System1501.5700350%
Micronized Suspension1001.5450225%
Amorphous Solid Dispersion3001.01500750%
Nano-Suspension2501.01300650%
SMEDDS Formulation4000.7520001000%

Experimental Protocols

Protocol 1: Basic Co-solvent/Surfactant Formulation for In Vivo Studies

This protocol is adapted from commercially available information on solubilizing INCB059872.[5]

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.

  • Add Co-solvent: In a separate tube, add the required volume of the DMSO stock solution to PEG300. For a final formulation with 10% DMSO and 40% PEG300, you would add 1 part DMSO stock to 4 parts PEG300. Mix thoroughly.

  • Add Surfactant: To the DMSO/PEG300 mixture, add Tween-80 to a final concentration of 5%. Mix until the solution is clear.

  • Final Dilution: Add saline (0.9% NaCl) to reach the final volume (45% of the total volume). The final solution should be clear.

  • Administration: Use the formulation immediately after preparation for oral gavage.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Illustrative)

This is a general protocol for creating a solid dispersion using the solvent evaporation method.

  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30), hydroxypropyl methylcellulose (B11928114) (HPMC), or Soluplus®.

  • Dissolution: Dissolve both this compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid drug degradation.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Reconstitution: For dosing, the solid dispersion powder can be suspended in an appropriate vehicle (e.g., water with a small amount of surfactant) just before administration.

Visualizations

Signaling Pathway

LSD1_Pathway cluster_nucleus Nucleus cluster_drug Drug Action cluster_result Result of Inhibition HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Mark) HistoneH3->H3K4me2 Methylation H3K9me2 H3K9me2 (Repressive Mark) HistoneH3->H3K9me2 Methylation LSD1_CoREST LSD1-CoREST Complex LSD1_CoREST->HistoneH3 Demethylation Transcription_Up Increased Tumor Suppressor Gene Expression Transcription_Down Decreased Oncogene Expression ActiveGenes Tumor Suppressor Genes (e.g., p53 targets) RepressedGenes Oncogenes H3K4me2->LSD1_CoREST Substrate H3K4me2->ActiveGenes Promotes Transcription H3K9me2->LSD1_CoREST Substrate H3K9me2->RepressedGenes Inhibits Transcription INCB059872 This compound INCB059872->LSD1_CoREST Inhibits CellGrowth_Inhibition Inhibition of Tumor Cell Growth Transcription_Up->CellGrowth_Inhibition Transcription_Down->CellGrowth_Inhibition Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_pk Pharmacokinetic Analysis F1 Aqueous Suspension (Baseline) Dosing Oral Administration to Animal Model F1->Dosing F2 Co-solvent System F2->Dosing F3 Solid Dispersion F3->Dosing F4 SMEDDS F4->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) Analysis->PK_Calc Comparison Compare Bioavailability Across Formulations PK_Calc->Comparison

References

INCB059872 tosylate off-target effects in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of INCB059872 tosylate in non-cancerous cells. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of INCB059872?

A1: INCB059872 is a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of certain gene expression.[4] By inhibiting LSD1, INCB059872 increases H3K4 methylation, which in turn enhances the expression of tumor-suppressor genes.[4]

Q2: What are the known effects of INCB059872 on non-cancerous cells?

A2: The most well-documented effect of INCB059872 on non-cancerous cells is observed in the hematopoietic system. Treatment with INCB059872 has been shown to cause an accumulation of early-stage megakaryocyte progenitor cells in the bone marrow.[1][5] This is considered an on-target effect of LSD1 inhibition and is believed to be the underlying cause of thrombocytopenia (low platelet count), a dose-limiting toxicity seen in patients treated with LSD1 inhibitors.[1][5]

Q3: Are there known specific off-target proteins for INCB059872?

A3: As of the current literature, specific off-target proteins for INCB059872 have not been extensively characterized. However, as an irreversible inhibitor, there is a theoretical potential for off-target effects.[6][7] Irreversible inhibitors can sometimes covalently bind to other proteins, leading to unintended biological consequences.[6][7] Researchers should consider this possibility in their experimental designs.

Q4: Why were some clinical trials for INCB059872 terminated?

A4: Several clinical trials involving INCB059872 have been terminated.[6][7] While some terminations were attributed to strategic business decisions, others have been linked to safety and off-target effects, underscoring the importance of understanding the compound's activity in various cell types.[8]

Troubleshooting Guides

Issue 1: Observing Thrombocytopenia or Altered Megakaryocyte Differentiation in in vivo or in vitro Models.
  • Possible Cause: This is a known on-target effect of LSD1 inhibition by INCB059872. The inhibition of LSD1 affects the differentiation of hematopoietic stem and progenitor cells, particularly leading to an accumulation of megakaryocyte progenitors.[1][5] This effect is linked to the dysregulation of GFI1 and GFI1B, key transcription factors in hematopoiesis.[2]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use Western blotting to check for an increase in H3K4me2 levels in your cells, which is a direct downstream marker of LSD1 inhibition.

    • Analyze Progenitor Populations: If working with hematopoietic cells, use flow cytometry or single-cell RNA sequencing (scRNA-seq) to characterize the different progenitor populations and confirm an increase in the proportion of megakaryocyte progenitors.

    • Dose-Response Analysis: Perform a dose-response study to determine if the observed effect is dose-dependent. This can help in finding a therapeutic window with minimal toxicity for your model system.

Issue 2: Unexplained Cell Viability Reduction or Phenotypic Changes in Non-Cancerous Cell Lines.
  • Possible Cause: While specific off-targets are not well-defined, irreversible inhibitors like INCB059872 can potentially interact with other cellular proteins.[6][7] The observed toxicity could be due to an uncharacterized off-target effect.

  • Troubleshooting Steps:

    • Verify On-Target Activity: First, confirm that the concentrations you are using are relevant for LSD1 inhibition by checking for changes in histone methylation marks (e.g., H3K4me2).

    • Comparative Analysis: If possible, compare the effects of INCB059872 with other LSD1 inhibitors that have different chemical scaffolds. If the toxicities are unique to INCB059872, it might suggest an off-target effect.

    • Off-Target Profiling (Advanced): For in-depth investigation, consider techniques like proteomic profiling (e.g., chemical proteomics) to identify potential protein targets that covalently bind to INCB059872.

Quantitative Data Summary

Table 1: Effect of INCB059872 on Hematopoietic Progenitor Cells in Mice

Cell PopulationObservationImplicationReference
Lineage-negative bone marrow cellsAccumulation of megakaryocyte early progenitor cells.Potential cause of thrombocytopenia.[1]
Hematopoietic Stem Cells (HSCs)Gene expression changes associated with stem cell characteristics.Alteration of normal hematopoiesis.[1]

Experimental Protocols

Protocol 1: Analysis of Hematopoietic Progenitor Populations by Single-Cell RNA Sequencing (scRNA-seq)

This protocol provides a general workflow for analyzing the effects of INCB059872 on bone marrow progenitor cells, based on methodologies described in the literature.[1][5]

  • Animal Treatment: Treat mice with INCB059872 (e.g., 10 mg/kg, orally) or vehicle control for a specified period (e.g., 4-6 days).[9]

  • Bone Marrow Isolation: Euthanize mice and isolate bone marrow from the femurs and tibias by flushing with appropriate buffer (e.g., PBS with 2% FBS).

  • Red Blood Cell Lysis: If necessary, perform red blood cell lysis using a suitable lysis buffer.

  • Lineage Depletion: To enrich for progenitor cells, perform lineage depletion using a cocktail of antibodies against mature hematopoietic cell markers (e.g., CD3e, CD4, CD8a, CD11b, CD19, B220, Gr-1) and magnetic bead-based separation.

  • Single-Cell Suspension Preparation: Prepare a single-cell suspension of the lineage-negative cells at the recommended concentration for your scRNA-seq platform.

  • scRNA-seq Library Preparation: Follow the manufacturer's protocol for your chosen scRNA-seq platform (e.g., 10x Genomics Chromium) to generate single-cell libraries.

  • Sequencing and Data Analysis: Sequence the prepared libraries on a compatible sequencer. Analyze the data using standard bioinformatics pipelines to perform cell clustering, identify different progenitor populations based on marker gene expression, and compare the relative abundance of these populations between the INCB059872-treated and control groups.

Protocol 2: Western Blot for LSD1 Target Engagement
  • Cell Lysis: Treat your non-cancerous cell line with INCB059872 at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against di-methylated H3K4 (H3K4me2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. An increase in the H3K4me2 signal relative to the total H3 signal indicates successful LSD1 inhibition.

Visualizations

On_Target_Effect_in_Hematopoietic_Cells cluster_pathway Normal Hematopoiesis Pathway INCB059872 INCB059872 LSD1 LSD1 (KDM1A) INCB059872->LSD1 Inhibits GFI1_GFI1B GFI1/GFI1B Repression LSD1->GFI1_GFI1B Activates by demethylation Target_Genes Target Gene Expression (e.g., differentiation-related) GFI1_GFI1B->Target_Genes Represses Megakaryocyte_Progenitors Accumulation of Megakaryocyte Progenitors Target_Genes->Megakaryocyte_Progenitors Leads to impaired maturation Thrombocytopenia Thrombocytopenia Megakaryocyte_Progenitors->Thrombocytopenia

Caption: On-target signaling pathway of INCB059872 leading to thrombocytopenia.

Off_Target_Investigation_Workflow Start Observe Unexpected Phenotype in Non-Cancerous Cells Confirm_On_Target Confirm On-Target Effect (e.g., Western for H3K4me2) Start->Confirm_On_Target On_Target_Positive On-Target Effect Confirmed Confirm_On_Target->On_Target_Positive Yes On_Target_Negative No On-Target Effect Confirm_On_Target->On_Target_Negative No Hypothesize_Off_Target Hypothesize Off-Target Effect On_Target_Positive->Hypothesize_Off_Target On_Target_Negative->Hypothesize_Off_Target Comparative_Analysis Comparative Analysis with other LSD1 Inhibitors Hypothesize_Off_Target->Comparative_Analysis Proteomic_Profiling Proteomic Profiling to Identify Binding Partners Hypothesize_Off_Target->Proteomic_Profiling Validate_Target Validate Potential Off-Target (e.g., siRNA, CRISPR) Comparative_Analysis->Validate_Target Proteomic_Profiling->Validate_Target Conclusion Identify Novel Off-Target Pathway Validate_Target->Conclusion Validated

Caption: Workflow for investigating potential off-target effects of INCB059872.

References

Technical Support Center: INCB059872 Tosylate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to INCB059872 tosylate, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

INCB059872 is a potent, selective, and orally active irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, INCB059872 leads to an increase in H3K4 and H3K9 methylation. This alteration in histone methylation patterns results in the increased expression of tumor suppressor genes and decreased transcription of genes that promote tumor growth, ultimately leading to an inhibition of cell proliferation in cancer cells where LSD1 is overexpressed.

Q2: What are the known potential mechanisms of resistance to INCB059872 and other LSD1 inhibitors?

Research, particularly in small cell lung cancer (SCLC), has identified two primary mechanisms of resistance to LSD1 inhibitors:

  • Intrinsic Resistance: Some cancer cells, particularly those with a mesenchymal-like transcriptional program, exhibit inherent resistance to LSD1 inhibitors.[2]

  • Acquired Resistance: Cancer cells can develop resistance to LSD1 inhibitors through a process of epigenetic reprogramming. This involves a transition to a TEAD4-driven mesenchymal-like state, which allows the cells to adapt and survive the drug treatment.[2] This resistance mechanism has been observed to be reversible upon drug withdrawal.

Q3: How can I determine if my cell line is sensitive or resistant to INCB059872?

The sensitivity of a cell line to INCB059872 is typically determined by measuring its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater sensitivity, while a higher IC50 value suggests resistance. For SCLC cell lines, sensitive lines have shown EC50 values in the range of 47 to 377 nM, whereas non-tumorigenic cells are significantly less sensitive, with IC50 values greater than 10 μM.[3][4]

Troubleshooting Guides

Guide 1: Investigating Intrinsic Resistance

If you suspect your cell line has intrinsic resistance to INCB059872, consider the following experimental approaches:

Problem: Cells show little to no response to INCB059872 treatment in a cell viability assay.

Possible Cause: The cell line may possess a mesenchymal-like phenotype, conferring intrinsic resistance.

Troubleshooting Steps:

  • Assess Cell Morphology: Observe the cells under a microscope. Mesenchymal-like cells typically exhibit an elongated, spindle-like shape, in contrast to the cobblestone appearance of epithelial cells.

  • Western Blot for EMT Markers: Analyze the protein expression of key epithelial-mesenchymal transition (EMT) markers.

    • Epithelial Markers (expect low expression): E-cadherin, Cytokeratins.

    • Mesenchymal Markers (expect high expression): Vimentin, N-cadherin, Snail, Slug.[5][6][7]

  • RNA-Seq Analysis: Perform RNA sequencing to compare the gene expression profile of your cell line to known neuroendocrine and mesenchymal SCLC signatures.[2]

Guide 2: Investigating Acquired Resistance

To study acquired resistance, you will first need to generate a resistant cell line.

Problem: How to generate an INCB059872-resistant cell line.

Methodology:

  • Dose Escalation: Culture the parental sensitive cell line in the continuous presence of INCB059872, starting at a low concentration (e.g., the IC20).

  • Gradual Increase: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of INCB059872 in the culture medium.

  • Selection: Continue this process over several months until the cells can tolerate a significantly higher concentration of the drug (e.g., 5-10 times the original IC50).

  • Verification: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

Problem: Characterizing the acquired resistance mechanism.

Troubleshooting Steps:

  • Confirm Phenotypic Switch: Use the same methods as in "Investigating Intrinsic Resistance" (cell morphology, Western blot for EMT markers, and RNA-Seq) to determine if the resistant cells have undergone an epithelial-to-mesenchymal transition.

  • Investigate the TEAD4 Pathway:

    • Western Blot: Assess the protein levels of TEAD4 and its downstream targets.

    • ChIP-Seq: Analyze the genome-wide binding of TEAD4 to identify its target genes in the resistant cells.

  • Assess Histone Methylation Changes:

    • Western Blot: Check for global changes in H3K4me2 and H3K9me2 levels. However, be aware that global changes may not be significant, and locus-specific alterations are more likely.[8]

    • ChIP-Seq: Perform ChIP-Seq for H3K4me2 and H3K9me2 to identify specific genomic regions with altered methylation in resistant cells compared to sensitive cells.

Data Presentation

Table 1: In Vitro Efficacy of INCB059872 in SCLC Cell Lines

Cell LineEC50 (nM)Putative Phenotype
NCI-H52647 - 377Sensitive (Neuroendocrine)
NCI-H141747 - 377Sensitive (Neuroendocrine)
Hypothetical Resistant Line>1000Resistant (Mesenchymal-like)

Data for sensitive cell lines sourced from[3][4]. The hypothetical resistant line data is for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) using MTT Assay

Objective: To determine the concentration of INCB059872 that inhibits cell growth by 50%.

Materials:

  • Adherent or suspension cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for dissolving INCB059872)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (typically 2,000-10,000 cells/well). Incubate overnight.

  • Drug Dilution: Prepare a serial dilution of INCB059872 in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for EMT Markers

Objective: To assess the protein expression levels of epithelial and mesenchymal markers.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Snail, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)

Objective: To identify the genome-wide binding sites of a protein of interest (e.g., TEAD4) or the locations of specific histone modifications (e.g., H3K4me2).

Materials:

  • Sensitive and resistant cells

  • Formaldehyde (B43269) for cross-linking

  • Glycine for quenching

  • Lysis and sonication buffers

  • ChIP-grade antibody against the target protein/histone mark

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • NGS library preparation kit

  • Sequencer

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencer.

  • Data Analysis: Align the sequencing reads to a reference genome, perform peak calling to identify regions of enrichment, and compare the binding profiles between sensitive and resistant cells.

Visualizations

Resistance_Mechanism cluster_sensitive Sensitive Cancer Cell (Neuroendocrine) cluster_resistant Resistant Cancer Cell (Mesenchymal-like) INCB059872 INCB059872 LSD1 LSD1 INCB059872->LSD1 inhibits Resistance Drug Resistance INCB059872->Resistance ineffective against H3K4me2_inc H3K4me2 Increase LSD1->H3K4me2_inc leads to Tumor_Suppressor Tumor Suppressor Genes ON H3K4me2_inc->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis TEAD4 TEAD4 TEAD4_YAP TEAD4-YAP/TAZ Complex TEAD4->TEAD4_YAP YAP_TAZ YAP/TAZ YAP_TAZ->TEAD4_YAP Pro_Survival Pro-Survival & Proliferation Genes ON TEAD4_YAP->Pro_Survival Pro_Survival->Resistance

Caption: Signaling pathways in sensitive vs. resistant cells.

Experimental_Workflow cluster_resistance_ID Identifying Resistance Start Start with Sensitive and Resistant Cell Lines IC50 IC50 Determination (MTT Assay) Start->IC50 Western Western Blot (EMT Markers) Start->Western RNA_Seq RNA-Seq (Gene Expression Profiling) Start->RNA_Seq ChIP_Seq ChIP-Seq (TEAD4, H3K4me2) Start->ChIP_Seq Data_Analysis Data Analysis & Mechanism Elucidation IC50->Data_Analysis Western->Data_Analysis RNA_Seq->Data_Analysis ChIP_Seq->Data_Analysis

Caption: Workflow for investigating INCB059872 resistance.

References

INCB059872 tosylate degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and potential challenges associated with the LSD1 inhibitor, INCB059872 tosylate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INCB059872?

A1: INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, INCB059872 leads to an increase in H3K4 methylation, which is associated with gene activation, and an increase in H3K9 methylation, which is linked to gene repression. This dual effect can alter the expression of genes involved in tumor cell growth and differentiation.[3][4] Specifically, in acute myeloid leukemia (AML), INCB059872 has been shown to disrupt the interaction between LSD1 and the GFI1/GFI1B transcription factors, leading to the activation of genes associated with myeloid differentiation.[1][2]

Q2: How should I store and handle this compound powder?

A2: this compound as a solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. The product is generally stable for several weeks during standard shipping at ambient temperatures.

Q3: What is the best way to prepare and store solutions of this compound?

A3: this compound is soluble in DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication may help to dissolve the compound.

Q4: In which cancer cell lines has INCB059872 shown activity?

A4: INCB059872 has demonstrated activity in various cancer cell lines, particularly in models of acute myeloid leukemia (AML).[5] Cell lines such as THP-1 (with an MLL-AF9 translocation) and MV-4-11 (with an MLL-AF4 translocation) have been shown to be sensitive to INCB059872, exhibiting growth defects and induction of differentiation.[1]

Degradation and Handling Precautions

While specific forced degradation studies for this compound are not publicly available, general knowledge of tosylate-containing compounds suggests potential degradation pathways. It is crucial for researchers to perform their own stability assessments for their specific experimental conditions.

Potential Degradation Pathways:

  • Hydrolysis: Tosylate esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would cleave the tosylate group from the parent molecule.

  • Photodegradation: Exposure to UV light can lead to the degradation of aromatic compounds, including the tosyl group. It is advisable to protect solutions of this compound from light.

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.

  • Avoid Inhalation and Contact: Minimize the generation of dust when handling the powder. Avoid direct contact with the skin and eyes.

  • Hygroscopic Nature: DMSO is hygroscopic and can absorb moisture from the air, which may affect the solubility and stability of the compound. Use fresh, anhydrous DMSO for preparing stock solutions.

  • Solution Stability: For aqueous-based assays, be mindful of the potential for hydrolysis over time. It is recommended to prepare fresh dilutions in your assay medium from the DMSO stock solution for each experiment.

Summary of Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder 0 - 4°CShort-term (days to weeks)Keep dry and dark.
-20°CLong-term (months to years)Keep dry and dark.
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
In Vivo Working Solution Room TemperatureSame day usePrepare fresh before each experiment.

Troubleshooting Guides

Issue 1: No or reduced activity of INCB059872 in cell-based assays.
Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh dilution of INCB059872 from a new aliquot of the DMSO stock solution. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Cell Line Insensitivity Confirm that your cell line expresses LSD1 and is known to be sensitive to LSD1 inhibition. Some cell lines may have intrinsic resistance mechanisms.
Assay Readout Issues Ensure your assay readout (e.g., cell viability, differentiation marker expression) is sensitive and appropriate for detecting the effects of LSD1 inhibition. Include positive and negative controls.
Suboptimal Incubation Time The effects of INCB059872 on cell growth and differentiation may take time to become apparent. For example, in THP-1 cells, a growth defect may be observed within one cell doubling time (approximately 3 days).[1] Optimize the incubation time for your specific experiment.
Issue 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Variability in Solution Preparation Always use fresh, anhydrous DMSO to prepare stock solutions. Ensure the compound is fully dissolved before making further dilutions. Prepare working solutions fresh for each experiment.
Cell Culture Conditions Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition.
Assay Protocol Variations Adhere strictly to the established assay protocol. Ensure consistent incubation times, reagent concentrations, and measurement parameters.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay in AML Cell Lines

This protocol is a general guideline for assessing the effect of INCB059872 on the viability of AML cell lines such as THP-1 or MV-4-11.

Materials:

  • This compound

  • Anhydrous DMSO

  • AML cell line (e.g., THP-1, MV-4-11)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Prepare INCB059872 Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C.

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of INCB059872 in complete culture medium from the 10 mM stock solution. Add the desired final concentrations of the compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and calculate the IC50 value.

Protocol 2: Western Blot for Histone Methylation Marks

This protocol can be used to assess the effect of INCB059872 on H3K4 and H3K9 methylation levels.

Materials:

  • This compound

  • AML cell line

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat AML cells with the desired concentration of INCB059872 or DMSO vehicle control for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 levels.

Visualizations

INCB059872_Mechanism_of_Action INCB059872 Mechanism of Action in AML cluster_nucleus Cell Nucleus INCB059872 INCB059872 LSD1 LSD1 (KDM1A) INCB059872->LSD1 Inhibits CoREST CoREST Complex LSD1->CoREST Part of H3K4me2 H3K4me2 (Activation Mark) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repression Mark) LSD1->H3K9me2 Demethylates Target_Genes Target Genes (e.g., differentiation-related) CoREST->Target_Genes Represses GFI1_GFI1B GFI1/GFI1B GFI1_GFI1B->LSD1 Recruits Histone_H3 Histone H3 Gene_Expression Myeloid Differentiation Gene Expression H3K4me2->Gene_Expression Promotes Gene_Repression Stemness Gene Repression H3K9me2->Gene_Repression Promotes

Caption: Mechanism of INCB059872 in AML cells.

Troubleshooting_Workflow Troubleshooting Workflow for In Vitro Assays Start No/Reduced Effect Observed Check_Compound 1. Check Compound Integrity - Fresh aliquot? - Correct storage? - Correct concentration? Start->Check_Compound Check_Cells 2. Assess Cell Health & Sensitivity - Viable cells? - Correct passage number? - LSD1 expression? Check_Compound->Check_Cells Compound OK Resolved Issue Resolved Check_Compound->Resolved Issue Found Check_Protocol 3. Review Experimental Protocol - Correct incubation time? - Appropriate controls? - Validated assay? Check_Cells->Check_Protocol Cells OK Check_Cells->Resolved Issue Found Analyze_Data 4. Re-evaluate Data Analysis - Correct normalization? - Appropriate statistical test? Check_Protocol->Analyze_Data Protocol OK Check_Protocol->Resolved Issue Found Analyze_Data->Start No Issue Found, Re-evaluate Hypothesis Analyze_Data->Resolved Issue Found

Caption: Logical troubleshooting workflow.

Experimental_Workflow General Experimental Workflow for INCB059872 Prep Prepare 10 mM Stock in Anhydrous DMSO Aliquot Aliquot & Store at -80°C Prep->Aliquot Treat Treat Cells with Serial Dilutions Aliquot->Treat Use fresh aliquot Culture Culture Cells (e.g., THP-1, MV-4-11) Culture->Treat Incubate Incubate for Optimal Duration Treat->Incubate Assay Perform Assay (Viability, Western, etc.) Incubate->Assay Analyze Analyze & Interpret Results Assay->Analyze

Caption: Standard experimental workflow.

References

Technical Support Center: INCB059872 Tosylate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly high IC50 values with INCB059872 tosylate in their experiments.

Troubleshooting Guide: Why is my this compound IC50 higher than expected?

An elevated IC50 value for this compound can arise from various factors related to experimental setup and conditions. This guide will walk you through potential causes and solutions.

Step 1: Verify Experimental Approach - Biochemical vs. Cell-Based Assays

A critical first step is to distinguish between a biochemical assay (using purified LSD1 enzyme) and a cell-based assay (using whole cells). The expected potency of INCB059872 can differ significantly between these two formats.

  • Biochemical Assays (IC50): These assays measure the direct inhibition of the purified LSD1 enzyme.

  • Cell-Based Assays (EC50): These assays measure the compound's effect on a cellular process, such as cell proliferation or biomarker modulation, which is influenced by factors like cell permeability, target engagement in a cellular context, and compound stability.

INCB059872 has been reported to have potent activity in both settings, but the absolute values may not be identical. For instance, in various small cell lung cancer (SCLC) cell lines, INCB059872 demonstrated EC50 values for proliferation inhibition ranging from 47 to 377 nM.[1] In contrast, non-tumorigenic cells were significantly less sensitive, with IC50 values greater than 10 µM.[1]

Troubleshooting Workflow

cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay start Start: Higher than Expected IC50 assay_type Biochemical or Cell-Based Assay? start->assay_type biochem Biochemical Assay Troubleshooting assay_type->biochem Biochemical cell Cell-Based Assay Troubleshooting assay_type->cell Cell-Based protocol_review Review Assay Protocol biochem->protocol_review cell_line Cell Line Specifics (Permeability, Efflux) cell->cell_line reagent_check Check Reagents & Compound Integrity protocol_review->reagent_check incubation_time Verify Incubation Time (Irreversible Inhibitor) reagent_check->incubation_time substrate_cofactors Consider Substrate & Cofactors incubation_time->substrate_cofactors detection_method Evaluate Detection Method substrate_cofactors->detection_method conclusion Identify Potential Cause & Optimize detection_method->conclusion culture_conditions Check Cell Culture Conditions cell_line->culture_conditions endpoint Validate Assay Endpoint culture_conditions->endpoint endpoint->conclusion

Caption: Troubleshooting workflow for high IC50 values.

Step 2: Scrutinize Your Biochemical Assay Protocol

If you are performing a biochemical assay, several components can significantly impact the measured IC50.

Key Considerations for LSD1 Biochemical Assays:

ParameterPotential IssueRecommendation
Enzyme Recombinant LSD1 may have batch-to-batch variability in activity. The presence or absence of the CoREST protein can also affect activity, particularly with nucleosomal substrates.[2][3]Use a validated, high-quality source of recombinant LSD1. Consider if the CoREST complex is necessary for your experimental question.
Substrate The type of substrate (e.g., H3 peptide vs. full nucleosome) can influence inhibitor potency.[2] The concentration of the substrate relative to its Km is also a critical factor.Ensure your substrate and its concentration are appropriate for the assay. For peptide substrates, a minimum of 20 residues of the histone H3 tail is often necessary for efficient demethylation.[4]
Incubation Time INCB059872 is an irreversible inhibitor that forms a covalent adduct with the FAD cofactor of LSD1. Insufficient pre-incubation time of the enzyme with the inhibitor before adding the substrate can lead to an artificially high IC50.A pre-incubation step of the enzyme and inhibitor is highly recommended. The optimal time should be determined empirically but is often in the range of 15-60 minutes.
Assay Buffer pH, ionic strength, and the presence of detergents can affect enzyme activity and compound solubility.Optimize buffer conditions for maximal enzyme activity and ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
Detection Method Different assay formats (e.g., peroxidase-coupled, HTRF, fluorescence-based) have varying sensitivities and potential for compound interference.[4][5] For example, some compounds can interfere with the peroxidase enzyme in coupled assays.[4]Be aware of the limitations of your chosen detection method. Consider a secondary, orthogonal assay to confirm your results.
Step 3: Evaluate Your Cell-Based Assay Parameters

For cell-based assays, factors beyond direct enzyme inhibition come into play.

Key Considerations for Cell-Based Assays:

ParameterPotential IssueRecommendation
Cell Line Different cell lines can have varying levels of LSD1 expression, different compensatory mechanisms, and variable permeability to the compound. The presence of drug efflux pumps can also reduce the intracellular concentration of the inhibitor.Choose a cell line known to be sensitive to LSD1 inhibition. Profile LSD1 expression levels in your chosen cell line.
Compound Solubility & Stability Poor solubility of this compound in cell culture media can lead to a lower effective concentration. The compound may also be unstable under prolonged incubation conditions.Prepare fresh dilutions of the compound for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in media.
Assay Duration The time required to observe a cellular effect can vary. For an antiproliferative assay, the duration should be sufficient for the inhibition of LSD1 to manifest as a growth defect.An incubation time of 72 hours or longer is often used for proliferation assays. For biomarker assays (e.g., measuring H3K4 methylation), shorter time points may be appropriate.
Assay Endpoint The chosen readout (e.g., ATP levels for viability, biomarker expression) should be robust and directly related to LSD1 activity.Validate your assay endpoint and ensure a sufficient signal-to-background window. For example, when assessing cell viability, ensure the initial seeding density allows for logarithmic growth during the assay period.

Frequently Asked Questions (FAQs)

Q1: What is the expected biochemical IC50 of INCB059872 against LSD1?

A comprehensive in vitro study characterized several LSD1 inhibitors and reported the biochemical IC50 for INCB059872. While the exact value from a single source should be referenced from the primary literature, it is expected to be in the low nanomolar range in a sensitive biochemical assay format.

Q2: How does the mechanism of action of INCB059872 affect IC50 determination?

INCB059872 is an irreversible inhibitor of LSD1.[6][7] This means it forms a stable, covalent bond with the enzyme. For irreversible inhibitors, the IC50 value is highly dependent on the pre-incubation time of the enzyme and inhibitor before the addition of the substrate. A longer pre-incubation allows for more complete inactivation of the enzyme, resulting in a lower IC50.

LSD1 Inhibition Pathway

cluster_LSD1_activity Normal LSD1 Function cluster_inhibition Inhibition by INCB059872 LSD1 LSD1 (KDM1A) H3K4me1 Histone H3 (demethylated) LSD1->H3K4me1 demethylation InactiveLSD1 Inactive LSD1 Complex LSD1->InactiveLSD1 H3K4me2 Histone H3 (methylated at Lys4) H3K4me2->LSD1 GeneActivation Gene Activation H3K4me2->GeneActivation methylation maintained GeneRepression Gene Repression H3K4me1->GeneRepression INCB059872 INCB059872 INCB059872->LSD1 irreversible binding

Caption: Mechanism of LSD1 inhibition by INCB059872.

Q3: What are some common biochemical assay formats for LSD1?

Several methods are used to measure LSD1 activity in vitro:

  • Peroxidase-Coupled Assay: This assay detects the hydrogen peroxide produced during the demethylation reaction.[4]

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay often uses an antibody that recognizes the demethylated histone mark.[5]

  • Fluorescence-Based Kits: Commercially available kits often use a fluorometric substrate that produces a fluorescent signal upon LSD1 activity.[8][9]

  • Mass Spectrometry: This method directly measures the change in methylation state of the substrate.[4]

Q4: Can the tosylate salt form of INCB059872 affect the experiment?

The tosylate salt is used to improve the solubility and stability of the parent compound. In most in vitro and cell-based assays, once dissolved in a solvent like DMSO and diluted to the final concentration, the salt form is unlikely to be the primary cause of a significantly higher IC50. However, it is crucial to use the correct molecular weight of the tosylate salt for accurate concentration calculations.

Q5: Should I use a peptide or a nucleosome as the substrate in my biochemical assay?

The choice of substrate can be significant. LSD1 in complex with CoREST is more efficient at demethylating nucleosomal substrates compared to histone peptides.[2] If your research question involves the regulation of LSD1 in a more physiological context, a nucleosomal substrate may be more relevant. For high-throughput screening, peptide substrates are often more convenient. Be aware that the measured IC50 can differ between these two substrate types.

References

addressing INCB059872 tosylate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of INCB059872 tosylate in experimental media.

Troubleshooting Guide

Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. The following guide provides systematic steps to identify and resolve common causes of precipitation.

Observation Potential Cause Suggested Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous media. Poor Aqueous Solubility: The compound is crashing out of solution when the concentration of the organic solvent (DMSO) is rapidly decreased.- Perform serial dilutions of the DMSO stock in the experimental medium.- Pre-warm the experimental medium to 37°C before adding the compound.- Increase the final DMSO concentration in your media (ensure it is compatible with your experimental system and within the tolerated limits for your cells).- Consider using a solubilizing agent like Tween-80 or PEG300 in your final dilution.
Solution is initially clear but a precipitate forms over time in the incubator. Temperature and pH Shift: Changes in temperature and CO₂ concentration in the incubator can alter the pH and solubility of the compound.[1]- Ensure the medium is fully equilibrated to the incubator's temperature and CO₂ concentration before adding the compound.- Use a medium with a robust buffering system.
Interaction with Media Components: The compound may be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of an insoluble complex.[1]- Test the solubility in a simpler, serum-free basal medium first.- If serum is required, try reducing the serum percentage.- Filter the final working solution using a 0.22 µm syringe filter before adding it to the cells.
Precipitation is observed only at higher concentrations. Exceeding Solubility Limit: The desired experimental concentration exceeds the solubility of this compound in the specific medium.- Determine the empirical solubility of the compound in your specific experimental medium using the protocol provided below.- If a higher concentration is necessary, explore the use of formulation strategies such as co-solvents or cyclodextrins.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: The final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to determine the specific tolerance of your cell line, as higher concentrations of DMSO can have cytotoxic effects. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments.

Q3: How should I store my stock solution of this compound?

A3: Stock solutions of INCB059872 in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2][4] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: Can I pre-mix this compound with other compounds before adding them to the media?

A4: It is generally not recommended to pre-mix this compound with other compounds, as this can increase the risk of chemical interactions and precipitation. Each compound should be added to the experimental media separately.

Q5: What are some alternative formulation strategies if precipitation persists?

A5: For challenging in vitro and in vivo experiments, formulation strategies using co-solvents can be employed. A suggested formulation for the parent compound INCB059872 includes a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which was shown to achieve a solubility of at least 5 mg/mL.[2] Another approach involves using 10% DMSO in a 90% solution of 20% SBE-β-CD in saline.[2] These are starting points and may need to be optimized for your specific application.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or higher).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, gently warm the solution to 37°C or sonicate for a short period to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.

Protocol 2: Determination of Empirical Solubility in Experimental Media

Objective: To determine the maximum concentration of this compound that remains soluble in a specific experimental medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Experimental cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Pre-warm the experimental medium to 37°C in a CO₂ incubator.

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a dilution series ranging from 1 µM to 100 µM.

  • Vortex each dilution gently immediately after adding the stock solution.

  • Incubate the dilutions under standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect each dilution for any signs of precipitation using a microscope at regular intervals. The highest concentration that remains clear throughout the incubation period is the empirical solubility limit for your experimental conditions.

Visualizations

LSD1 Signaling Pathway

INCB059872 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting LSD1, INCB059872 can modulate various signaling pathways implicated in cancer cell proliferation and survival.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 (KDM1A) Histones Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylation EGFR EGFR Signaling LSD1->EGFR Interference PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activation mTOR mTOR Pathway LSD1->mTOR Negative Regulation Gene_Expression Altered Gene Expression (Tumor Suppressors ↑, Oncogenes ↓) Histones->Gene_Expression Transcriptional Regulation EGFR->PI3K_AKT PI3K_AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation INCB059872 INCB059872 INCB059872->LSD1 Inhibition

Caption: Mechanism of action of INCB059872 and its impact on key signaling pathways.

Experimental Workflow for Solubility Determination

The following workflow outlines the steps to empirically determine the solubility of this compound in your experimental medium.

Solubility_Workflow A Prepare 10 mM Stock Solution in Anhydrous DMSO C Create Serial Dilutions (e.g., 1-100 µM) A->C B Pre-warm Experimental Medium to 37°C B->C D Incubate at 37°C, 5% CO₂ for Experiment Duration C->D E Microscopic Examination for Precipitation D->E F Determine Highest Soluble Concentration E->F

Caption: Workflow for determining the empirical solubility of this compound.

References

Validation & Comparative

A Comparative Guide to LSD1 Inhibitors in Acute Myeloid Leukemia: INCB059872 Tosylate vs. Other Emerging Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acute myeloid leukemia (AML) treatment is rapidly evolving, with a growing focus on epigenetic regulators as therapeutic targets. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a key player in leukemogenesis, primarily by maintaining a differentiation block in myeloid blasts.[1] This has spurred the development of a new class of drugs: LSD1 inhibitors. This guide provides a comparative overview of INCB059872 tosylate and other prominent LSD1 inhibitors that have shown promise in preclinical and clinical studies for AML.

Mechanism of Action: Reversing the Differentiation Block

LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2] In many AML subtypes, particularly those with MLL rearrangements, LSD1 is overexpressed and contributes to the silencing of genes required for myeloid differentiation.[1][3] By inhibiting LSD1, these drugs aim to restore the normal epigenetic landscape, leading to the expression of differentiation-associated genes, cell cycle arrest, and apoptosis of leukemic cells.[3][4]

Most LSD1 inhibitors in clinical development, including INCB059872, iadademstat (B609776) (ORY-1001), and bomedemstat (B606314) (IMG-7289), are irreversible inhibitors that form a covalent adduct with the FAD cofactor.[4] This leads to a sustained inhibition of LSD1's enzymatic activity.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_inhibitors LSD1 Inhibitors Histone H3 Histone H3 LSD1 LSD1 Histone H3->LSD1 Methylation (H3K4me1/2) Differentiation Genes Differentiation Genes LSD1->Differentiation Genes Repression Leukemic Proliferation Leukemic Proliferation LSD1->Leukemic Proliferation Promotes Myeloid Differentiation Myeloid Differentiation Differentiation Genes->Myeloid Differentiation Apoptosis Apoptosis Differentiation Genes->Apoptosis Myeloid Differentiation->Leukemic Proliferation Reduces Apoptosis->Leukemic Proliferation Reduces INCB059872 INCB059872 INCB059872->LSD1 Inhibition Iadademstat Iadademstat Iadademstat->LSD1 Inhibition Bomedemstat Bomedemstat Bomedemstat->LSD1 Inhibition GSK2879552 GSK2879552 GSK2879552->LSD1 Inhibition

Fig. 1: Simplified signaling pathway of LSD1 inhibition in AML.

Preclinical Efficacy: A Head-to-Head Look

Direct comparative studies of LSD1 inhibitors in the same preclinical models are limited. However, by compiling data from various sources, we can get a sense of their relative potency and efficacy.

Table 1: In Vitro Activity of LSD1 Inhibitors in AML Cell Lines

InhibitorCell LineIC50 / EC50Reference
INCB059872 THP-125 nM (growth defect)[5]
SCLC cell lines47-377 nM (EC50)[6]
Iadademstat (ORY-1001) THP-1< 1 nM (differentiation)[7]
MLL-rearranged cell linesMost responsive[3]
LSD1 Enzyme Assay18 nM (IC50)[4]
Bomedemstat (IMG-7289) Not specifiedNot specified
GSK2879552 20 AML cell lines137 ± 30 nM (average EC50)[8]
MV-4-111.17 ± 0.28 µM (IC50)[9]
LSD1 Enzyme Assay24.53 ± 2.26 nM (IC50)[9]
Tranylcypromine (B92988) Derivatives MV4-11 (MC3340)0.4 µM (IC50)[4]
NB4 (MC3340)0.6 µM (IC50)[4]
U937 (meta thienyl analogs)0.005-0.015 µM (IC50)[1]

Table 2: In Vivo Efficacy of LSD1 Inhibitors in AML Xenograft Models

InhibitorAnimal ModelKey FindingsReference
INCB059872 Human AML xenograftsSignificant tumor growth inhibition[10]
MLL-AF9 murine modelProlonged median survival, induced differentiation[10]
Iadademstat (ORY-1001) Rodent leukemia xenograftsReduction of tumor growth correlated with differentiation biomarkers[7]
Bomedemstat (IMG-7289) Not specified for AMLStudied in myelofibrosis models[11]
GSK2879552 MLL-AF9 murine modelProlonged overall survival[12]
Novel Reversible Inhibitor [I] MV-4-11 xenograftSignificant, dose-dependent tumor growth suppression[13]

Clinical Performance: Early Insights from Human Trials

Several LSD1 inhibitors have progressed to clinical trials, demonstrating varying degrees of safety and efficacy in AML patients.

Table 3: Summary of Clinical Trial Data for LSD1 Inhibitors in AML

InhibitorPhasePatient PopulationKey ResultsReference
INCB059872 Phase 1/2 (NCT02712905)Advanced malignancies (including AML)Ongoing, exploring combinations with ATRA or azacitidine.[3]
Iadademstat (ORY-1001) Phase 1Relapsed/Refractory AMLGood safety profile. One CRi observed. Recommended Phase 2 dose: 140 µg/m²/d.[7]
Phase 2a (ALICE trial)Elderly, unfit AML (in combination with azacitidine)ORR of 85% reported in an early analysis.[6]
Bomedemstat (IMG-7289) Phase 1/2Myelofibrosis (not AML specific)Well-tolerated. No progression to AML observed.[14]
GSK2879552 Phase 1 (NCT02177812)Relapsed/Refractory AMLTerminated due to unfavorable risk-benefit ratio. Showed evidence of target engagement but no significant clinical responses and associated with toxicity.[3]

Experimental Protocols: A Glimpse into the Methodologies

The following provides an overview of the key experimental protocols used to evaluate LSD1 inhibitors.

Cell Viability Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of the inhibitors on AML cell lines.

Cell_Viability_Workflow start Seed AML cells in 96-well plates treat Treat with serial dilutions of LSD1 inhibitor start->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate add_reagent Add viability reagent (e.g., MTS, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze

Fig. 2: General workflow for a cell viability assay.

A common method is the MTS assay, where a tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.[15] The protocol generally involves:

  • Seeding of AML cells in 96-well plates.

  • Addition of the LSD1 inhibitor at various concentrations.

  • Incubation for a specified duration (e.g., 72 hours).

  • Addition of the MTS reagent.

  • Measurement of absorbance at a specific wavelength.

  • Calculation of the half-maximal inhibitory concentration (IC50).

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the interaction of LSD1 with specific genomic regions and the effect of inhibitors on histone methylation marks.

ChIP_Seq_Workflow start Crosslink proteins to DNA in AML cells lyse Lyse cells and sonicate to shear chromatin start->lyse immunoprecipitate Immunoprecipitate with anti-LSD1 or anti-histone mark antibody lyse->immunoprecipitate reverse_crosslink Reverse crosslinks and purify DNA immunoprecipitate->reverse_crosslink sequence Sequence purified DNA (ChIP-Seq) reverse_crosslink->sequence analyze Map reads to the genome and identify enriched regions sequence->analyze

Fig. 3: General workflow for a ChIP-Seq experiment.

The general steps for a ChIP protocol are:

  • Cross-linking: Formaldehyde is used to cross-link proteins to DNA within the cells.

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., LSD1) or a specific histone modification (e.g., H3K4me2) is used to pull down the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by qPCR to look at specific gene promoters or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[16]

Conclusion

This compound and other LSD1 inhibitors represent a promising new therapeutic avenue for AML. While preclinical data are encouraging for several compounds, clinical results have been mixed, highlighting the need for further research to identify patient populations most likely to benefit and to optimize combination strategies. The data presented in this guide offer a snapshot of the current landscape and underscore the potential of this class of epigenetic modulators to improve outcomes for patients with this challenging disease.

References

A Comparative Efficacy Analysis of LSD1 Inhibitors: INCB059872 vs. GSK2879552

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of two prominent lysine-specific demethylase 1 (LSD1) inhibitors: INCB059872 and GSK2879552. Both compounds are irreversible inhibitors targeting the FAD cofactor of LSD1, a key epigenetic regulator implicated in various cancers. This analysis is based on publicly available experimental data to inform research and development decisions.

Mechanism of Action: Targeting the LSD1/CoREST Complex

INCB059872 and GSK2879552 share a common mechanism of action by irreversibly inhibiting LSD1, a critical component of the CoREST complex. This complex is involved in the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of genes involved in differentiation. By inhibiting LSD1, these drugs aim to restore the expression of tumor suppressor genes and promote the differentiation of cancer cells, thereby inhibiting tumor growth.[1][2]

LSD1 Inhibition Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors LSD1_CoREST LSD1/CoREST Complex H3K4me1 H3K4me1/me0 (Inactive Chromatin) LSD1_CoREST->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1_CoREST TumorSuppressor Tumor Suppressor Genes (e.g., CD11b, CD86) H3K4me1->TumorSuppressor Repression Differentiation Cell Differentiation TumorSuppressor->Differentiation Proliferation Cell Proliferation Differentiation->Proliferation Inhibition INCB059872 INCB059872 INCB059872->LSD1_CoREST Inhibition GSK2879552 GSK2879552 GSK2879552->LSD1_CoREST Inhibition caption Mechanism of LSD1 Inhibition

Caption: Mechanism of INCB059872 and GSK2879552 in inhibiting the LSD1/CoREST complex.

Quantitative Data Summary

The following tables summarize the available quantitative data for INCB059872 and GSK2879552, including their inhibitory potency against the LSD1 enzyme and their anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Potency against LSD1

CompoundIC50 (LSD1)Assay TypeReference
INCB059872Not explicitly reportedFAD-directed covalent inhibition[3]
GSK287955224 nMBiochemical Assay[4]

Table 2: In Vitro Efficacy - Cell Proliferation (EC50/IC50)

CompoundCell LineCancer TypeEC50/IC50Reference
INCB059872 SCLC cell linesSmall Cell Lung Cancer47 - 377 nM[5]
AML cell linesAcute Myeloid LeukemiaNot explicitly reported[3]
GSK2879552 20/29 AML cell linesAcute Myeloid LeukemiaAverage EC50 of 137 nM[6]
9/28 SCLC cell linesSmall Cell Lung CancerNot explicitly reported[6]

Table 3: In Vivo Efficacy - Xenograft Models

CompoundCancer TypeModelKey FindingsReference
INCB059872 Acute Myeloid LeukemiaHuman AML xenografts, MLL-AF9 murine modelSignificantly inhibited tumor growth and prolonged survival.[3][3]
Small Cell Lung CancerNCI-H526 and NCI-H1417 xenograftsInhibited tumor growth with both daily and alternative-day dosing.[5][7][5][7]
GSK2879552 Acute Myeloid LeukemiaMouse modelsProlonged survival.[2][2]
Small Cell Lung CancerNCI-H1417 xenograftsEffective in inhibiting tumor growth.[4][4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are generalized methodologies based on the cited literature for key experiments.

Cell Proliferation Assay

This assay is fundamental to assessing the anti-cancer activity of the inhibitors in vitro.

Cell Proliferation Assay Workflow start Seed cancer cells in multi-well plates treat Treat cells with varying concentrations of INCB059872 or GSK2879552 start->treat incubate Incubate for a defined period (e.g., 3-6 days) treat->incubate measure Measure cell viability/proliferation (e.g., CellTiter-Glo, MTS assay) incubate->measure analyze Analyze data to determine EC50/IC50 values measure->analyze caption Workflow for Cell Proliferation Assay

Caption: A generalized workflow for assessing cell proliferation.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., AML or SCLC) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of INCB059872 or GSK2879552. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period ranging from 3 to 10 days, depending on the cell line's doubling time and the compound's mechanism of action.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence or absorbance readings are normalized to the vehicle control, and the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Studies

Xenograft models are critical for evaluating the in vivo efficacy of anti-cancer compounds.

Xenograft Model Workflow start Implant human cancer cells (AML or SCLC) into immunocompromised mice tumor_growth Allow tumors to establish to a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treatment Administer INCB059872, GSK2879552, or vehicle control orally randomize->treatment monitor Monitor tumor volume and body weight regularly treatment->monitor endpoint Continue treatment until pre-defined endpoint (e.g., tumor size, study duration) monitor->endpoint analysis Analyze tumor growth inhibition and survival data endpoint->analysis caption Workflow for In Vivo Xenograft Studies

Caption: A generalized workflow for in vivo xenograft studies.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., NCI-H1417 for SCLC, or AML cell lines) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Group Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: INCB059872 or GSK2879552 is administered orally at specified doses and schedules (e.g., once daily). The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a maximum allowed size or after a predefined duration. Tumor growth inhibition is calculated, and survival data may also be analyzed.

Clinical Efficacy and Safety

A significant point of differentiation between INCB059872 and GSK2879552 lies in their clinical development trajectories.

INCB059872:

  • Currently in clinical trials for various advanced malignancies, including a Phase 1/2 study in subjects with advanced malignancies.[1]

  • Preclinical data has shown a favorable safety profile in animal models.[1]

  • Combination therapies with other agents are being explored.[8]

GSK2879552:

  • Clinical trials for relapsed/refractory SCLC and AML were terminated.[4][9][10]

  • The termination was due to an unfavorable risk-benefit profile, with reports of poor disease control and a high rate of adverse events.[9]

  • Serious adverse events, including encephalopathy, were observed in the SCLC trial.[9] In the AML and MDS trials, treatment-related toxicities included hemorrhage and thrombocytopenia.[11]

Conclusion

Both INCB059872 and GSK2879552 have demonstrated potent preclinical efficacy as irreversible LSD1 inhibitors in models of AML and SCLC. However, their clinical paths have diverged significantly. While INCB059872 continues to be evaluated in clinical trials, the development of GSK2879552 was halted due to safety concerns and limited clinical benefit. This underscores the critical importance of the therapeutic window and safety profile in the successful translation of preclinical findings to clinical applications. For researchers in the field, the contrasting clinical outcomes of these two structurally related compounds provide valuable insights into the nuances of targeting LSD1 in oncology.

References

Validating Cellular Target Engagement of INCB059872 Tosylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methods to validate the cellular target engagement of INCB059872 tosylate, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). We will explore its performance alongside other notable LSD1 inhibitors, supported by experimental data and detailed protocols.

INCB059872 is an irreversible inhibitor that covalently binds to the FAD cofactor of LSD1, preventing the demethylation of its primary substrates, histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). This epigenetic modification alters gene expression, leading to anti-tumor effects in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Validating that a compound reaches and interacts with its intended target within a cell is a critical step in drug development. This guide outlines key assays to confirm the cellular target engagement of INCB059872 and its alternatives.

Comparative Analysis of LSD1 Inhibitors

To provide a comprehensive overview, we compare INCB059872 with other LSD1 inhibitors that have entered clinical trials. These include both covalent and non-covalent inhibitors, each with distinct mechanisms of action and cellular effects.

InhibitorMechanismTypeSelectivity
INCB059872 CovalentIrreversibleSelective for LSD1
Iadademstat (ORY-1001) CovalentIrreversibleHighly selective for LSD1
Bomedemstat (IMG-7289) CovalentIrreversibleSelective for LSD1
GSK2879552 CovalentIrreversiblePotent and selective for LSD1
Pulrodemstat (CC-90011) Non-covalentReversibleSelective for LSD1
Seclidemstat (SP-2577) Non-covalentReversibleAllosteric inhibitor

Quantitative Data Presentation

The following tables summarize the anti-proliferative activity and induction of differentiation markers by INCB059872 and its comparators in various cancer cell lines.

Table 1: Comparison of Anti-Proliferative Activity (IC50, nM) of LSD1 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeINCB059872IadademstatBomedemstatGSK2879552PulrodemstatSeclidemstat
MV4-11 AML~50~20~10024Data not availableData not available
THP-1 AML~100Data not availableData not available<100Data not availableData not available
NCI-H1417 SCLC~150Data not availableData not available<50Data not availableData not available
Kasumi-1 AMLData not available<50Data not availableData not availableData not availableData not available

Note: IC50 values are approximate and can vary based on experimental conditions. "Data not available" indicates that directly comparable data was not found in the reviewed literature.

Table 2: Induction of Myeloid Differentiation Markers in AML Cell Lines by LSD1 Inhibitors

InhibitorCell LineMarker Induction (CD11b/CD86)
INCB059872 THP-1, MV4-11Significant increase
Iadademstat MLL-AF9 cellsTime and dose-dependent increase in CD11b
GSK2879552 THP-1Increase in CD86 expression

Experimental Protocols and Methodologies

Here, we detail the experimental protocols for key assays used to validate LSD1 target engagement in cells.

Western Blot for Histone Methylation Marks

This assay directly measures the accumulation of LSD1 substrates, such as H3K4me2, following inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., MV4-11, THP-1) at an appropriate density. Treat cells with varying concentrations of INCB059872 or other LSD1 inhibitors for a specified time (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me2. Also, probe for total Histone H3 as a loading control.

  • Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize the H3K4me2 signal to the total H3 signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide map of histone modifications, revealing changes at specific gene loci upon LSD1 inhibition.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with the LSD1 inhibitor or vehicle. Cross-link protein-DNA complexes with formaldehyde.

  • Chromatin Preparation: Lyse cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me2. Use magnetic beads to pull down the antibody-histone-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequencing reads to the reference genome and perform peak calling to identify regions of H3K4me2 enrichment. Compare the enrichment profiles between inhibitor-treated and control samples.

Precision Nuclear Run-On Sequencing (PRO-seq)

PRO-seq measures nascent RNA transcription, providing a direct readout of the transcriptional consequences of LSD1 inhibition.

Protocol:

  • Cell Permeabilization and Run-On: Treat cells with the LSD1 inhibitor. Permeabilize the cells and perform a nuclear run-on reaction in the presence of biotin-NTPs to label nascent RNA.

  • RNA Isolation and Fragmentation: Isolate total RNA and fragment it to the desired size.

  • Biotinylated RNA Enrichment: Enrich for the biotin-labeled nascent RNA using streptavidin beads.

  • Library Preparation and Sequencing: Prepare a sequencing library from the enriched nascent RNA and perform high-throughput sequencing.

  • Data Analysis: Map the sequencing reads to the genome to determine the locations and levels of actively transcribing RNA polymerase II. Compare transcriptional profiles between treated and untreated cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that directly confirms the binding of a drug to its target protein in a cellular context by measuring changes in the protein's thermal stability.[1]

Protocol:

  • Cell Treatment: Treat intact cells with the LSD1 inhibitor or vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble LSD1 remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 LSD1->H3K4me2 Acts on H3K4me1 H3K4me1/me0 H3K4me2->H3K4me1 Demethylation TumorSuppressor Tumor Suppressor Genes H3K4me2->TumorSuppressor Activates H3K4me1->TumorSuppressor Represses INCB059872 INCB059872 INCB059872->LSD1 Inhibits

LSD1 Signaling Pathway and Inhibition by INCB059872.

ChIP_Seq_Workflow A 1. Cell Treatment & Cross-linking B 2. Chromatin Shearing A->B C 3. Immunoprecipitation (anti-H3K4me2) B->C D 4. DNA Purification C->D E 5. Library Prep & Sequencing D->E F 6. Data Analysis E->F

Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow.

CETSA_Workflow A 1. Cell Treatment (Inhibitor vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Analysis of Soluble LSD1 (e.g., Western Blot) D->E

Cellular Thermal Shift Assay (CETSA) Workflow.

This guide provides a framework for the validation of this compound target engagement in cells, offering a comparative analysis with other LSD1 inhibitors and detailed experimental methodologies. The presented data and protocols should serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

Synergistic Anti-Leukemic Activity of INCB059872 Tosylate and ATRA in Non-APL Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, INCB059872 tosylate, and all-trans retinoic acid (ATRA) has demonstrated a significant synergistic effect in preclinical models of non-Acute Promyelocytic Leukemia (non-APL) Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of the anti-leukemic activity of this compound as a monotherapy and in combination with ATRA, supported by available experimental data. While specific quantitative data for the INCB059872 and ATRA combination is limited in publicly available literature, this guide utilizes data from a comparable LSD1 inhibitor, GSK2879552, to illustrate the synergistic potential.

Mechanism of Action

INCB059872 is a potent and selective inhibitor of LSD1, an enzyme that plays a crucial role in maintaining the differentiation block in AML by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, INCB059872 promotes an epigenetic state that is permissive for myeloid differentiation.

ATRA, a derivative of vitamin A, is a well-established differentiation agent for APL. In non-APL AML, its efficacy is limited. However, when combined with an LSD1 inhibitor, ATRA's ability to induce differentiation is significantly enhanced.[1][2] The proposed mechanism involves the reactivation of a dormant ATRA-dependent differentiation program.[1]

In Vitro Synergistic Effects

The combination of an LSD1 inhibitor and ATRA has been shown to synergistically inhibit cell growth, induce apoptosis, and promote myeloid differentiation in various non-APL AML cell lines.[1][2]

Cell Viability and Growth Inhibition

Studies with the LSD1 inhibitor GSK2879552 in combination with ATRA have demonstrated enhanced growth inhibition in AML cell lines. The addition of ATRA decreased the IC50 values of the LSD1 inhibitor and increased the maximum inhibition of cell growth.[2]

Table 1: Effect of GSK2879552 and ATRA on Cell Viability in AML Cell Lines (4 days) [2]

Cell LineGSK2879552 IC50 (nM)GSK2879552 + 1µM ATRA IC50 (nM)% Maximum Inhibition (GSK2879552 alone)% Maximum Inhibition (GSK2879552 + 1µM ATRA)
MOLM-1310580%90%
MV4-11201075%85%
OCI-AML3502560%75%

Data presented is illustrative of the synergistic effect observed with a comparable LSD1 inhibitor. Specific IC50 values for INCB059872 in combination with ATRA are not publicly available.

Induction of Apoptosis and Myeloid Differentiation

The combination of INCB059872 and ATRA has been reported to increase apoptosis in a panel of non-APL AML cell lines.[1] Furthermore, the combination synergistically promotes myeloid differentiation, as indicated by the increased expression of the cell surface markers CD11b and CD86.[1]

Table 2: Induction of Myeloid Differentiation by INCB059872 and ATRA [1]

Treatment% CD11b Positive Cells% CD86 Positive Cells
ControlBaselineBaseline
INCB059872IncreasedIncreased
ATRASlightly IncreasedSlightly Increased
INCB059872 + ATRASynergistically Increased Synergistically Increased

Specific percentages are not available in the provided abstract. The table illustrates the reported synergistic trend.

In Vivo Efficacy

In a THP-1 xenograft model of AML, the combination of INCB059872 and ATRA resulted in enhanced tumor growth inhibition compared to either agent alone.[1][3] This was accompanied by an increased induction of the differentiation markers CD86 and CD11b in the tumors.[1]

Table 3: In Vivo Antitumor Activity in THP-1 Xenograft Model [1]

Treatment GroupTumor Growth
Vehicle ControlProgressive Growth
INCB059872Inhibition of Tumor Growth
ATRAMinimal Inhibition of Tumor Growth
INCB059872 + ATRAEnhanced Inhibition of Tumor Growth

Specific tumor volume data is not publicly available. The table reflects the reported outcome.

Signaling Pathways and Molecular Mechanisms

The synergistic effect of INCB059872 and ATRA is underpinned by the modulation of key transcription factors involved in myeloid differentiation and oncogenesis. Microarray analysis of MV-4-11 cells treated with the combination revealed a marked elevation in the number of regulated genes related to differentiation and apoptotic pathways.[1][3]

Key molecular changes include:

  • Upregulation of Myeloid Lineage Transcription Factors: The combination synergistically increases the levels of GFI1, PU.1, and CEBP.[1]

  • Downregulation of the Oncogene c-MYC: A synergistic decrease in the levels of c-MYC is observed.[1]

cluster_0 Epigenetic Regulation cluster_1 Retinoid Signaling cluster_2 Transcription Factor Network INCB059872 INCB059872 LSD1 LSD1 INCB059872->LSD1 inhibits c-MYC c-MYC INCB059872->c-MYC downregulates H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates GFI1 GFI1 H3K4me2->GFI1 activates PU.1 PU.1 H3K4me2->PU.1 activates CEBP CEBP H3K4me2->CEBP activates ATRA ATRA RARα RARα ATRA->RARα activates ATRA->c-MYC downregulates Differentiation Genes Differentiation Genes RARα->Differentiation Genes activates transcription RARα->GFI1 activates RARα->PU.1 activates RARα->CEBP activates Myeloid Differentiation Myeloid Differentiation GFI1->Myeloid Differentiation PU.1->Myeloid Differentiation CEBP->Myeloid Differentiation Proliferation Proliferation c-MYC->Proliferation

Caption: Synergistic mechanism of INCB059872 and ATRA.

Experimental Protocols

Detailed protocols for the specific experiments with INCB059872 and ATRA are not publicly available. The following are generalized protocols for the key assays mentioned in the research abstracts.

Cell Viability Assay (MTT/CellTiter-Glo)
  • Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are seeded in 96-well plates at an appropriate density.

  • Treatment: Cells are treated with a dose range of this compound, ATRA, or the combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator.

  • Reagent Addition: MTT or CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.

  • Data Acquisition: Absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.

  • Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: AML cells are treated with INCB059872, ATRA, or the combination for a specified time (e.g., 48-72 hours).

  • Cell Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Flow Cytometry: Stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) is quantified.

Myeloid Differentiation Assay (Flow Cytometry)
  • Cell Treatment: AML cells are treated with the compounds as described above for a defined period (e.g., 4-6 days).

  • Antibody Staining: Cells are harvested, washed, and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b-PE, CD86-APC).

  • Flow Cytometry: The percentage of cells expressing the differentiation markers is determined by flow cytometry.

THP-1 Xenograft Model
  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with THP-1 AML cells.

  • Tumor Growth: Tumors are allowed to establish to a palpable size.

  • Treatment: Mice are randomized into treatment groups: vehicle control, INCB059872, ATRA, and the combination of INCB059872 and ATRA. Drugs are administered orally.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., immunohistochemistry for differentiation markers).

cluster_0 In Vitro Experiments cluster_1 In Vivo Experiment AML_Cells AML Cell Lines (e.g., MV4-11, THP-1) Treatment Treat with: - INCB059872 - ATRA - Combination - Vehicle AML_Cells->Treatment Viability Cell Viability Assay (MTT/CTG) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Differentiation Differentiation Assay (CD11b/CD86 staining) Treatment->Differentiation Microarray Microarray Analysis (Gene Expression) Treatment->Microarray Mice Immunocompromised Mice Implantation Subcutaneous injection of THP-1 cells Mice->Implantation Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization InVivo_Treatment Oral administration of: - INCB059872 - ATRA - Combination - Vehicle Randomization->InVivo_Treatment Monitoring Monitor Tumor Volume and Body Weight InVivo_Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for evaluating synergy.

Conclusion

The combination of the LSD1 inhibitor this compound and ATRA represents a promising therapeutic strategy for non-APL AML. Preclinical evidence strongly suggests a synergistic interaction that leads to enhanced anti-leukemic activity through the induction of apoptosis and myeloid differentiation, driven by favorable modulation of key transcription factor networks. Further investigation, including the publication of detailed quantitative data and clinical trials, is warranted to fully elucidate the therapeutic potential of this combination in patients.

References

INCB059872 Tosylate: A Comparative Analysis of its Cross-Reactivity with Other Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of INCB059872 tosylate against its primary target, Lysine-Specific Demethylase 1 (LSD1), and other related demethylase enzymes. The data presented is intended to offer researchers a clear, objective overview of the compound's selectivity profile, supported by experimental data and detailed protocols.

INCB059872 is a potent and irreversible inhibitor of LSD1 (also known as KDM1A), a key enzyme in epigenetic regulation.[1][2] Its mechanism of action involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the inactivation of the enzyme.[2] This inhibition results in altered histone methylation patterns, specifically an increase in H3K4 methylation and a decrease in H3K9 demethylation, which can modulate the expression of genes involved in cancer pathogenesis. Given the therapeutic interest in targeting LSD1, understanding the selectivity of its inhibitors is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.

Comparative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against LSD1 and other FAD-dependent amine oxidases, including Lysine-Specific Demethylase 2 (LSD2/KDM1B) and Monoamine Oxidases A and B (MAO-A and MAO-B). The data is derived from a comprehensive in vitro characterization study by Gerli et al. (2022).

EnzymeIC50 (nM)Fold Selectivity vs. LSD1
LSD1 (KDM1A) 18 1
LSD2 (KDM1B)>100,000>5556
MAO-A>100,000>5556
MAO-B>100,000>5556

Data from Gerli et al., 2022. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

As the data clearly indicates, INCB059872 demonstrates a high degree of selectivity for LSD1 over other tested demethylases. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from the inhibition of other essential enzymes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LSD1 and LSD2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the demethylase activity of LSD1 and LSD2 by detecting the demethylated product of a biotinylated histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1 and LSD2 enzymes

  • Biotinylated H3K4me2 peptide substrate

  • Europium cryptate-labeled anti-H3K4me1 antibody (donor fluorophore)

  • XL665-conjugated streptavidin (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • This compound and other test compounds

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • In a 384-well plate, add the test compounds, recombinant LSD1 or LSD2 enzyme, and the biotinylated H3K4me2 peptide substrate.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding a solution containing the HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and XL665-conjugated streptavidin.

  • Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for the development of the HTRF signal.

  • Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible microplate reader.

  • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of demethylated product. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)

This spectrophotometric assay measures the activity of MAO-A and MAO-B by monitoring the conversion of the substrate kynuramine (B1673886) to 4-hydroxyquinoline (B1666331).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • This compound and other test compounds

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in the assay buffer.

  • In a 96-well plate, add the test compounds and the recombinant MAO-A or MAO-B enzyme.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the kynuramine substrate to each well.

  • Immediately begin monitoring the increase in absorbance at 316 nm (the wavelength at which 4-hydroxyquinoline has maximal absorbance) over a set period (e.g., 30 minutes) using a spectrophotometric microplate reader.

  • The rate of increase in absorbance is proportional to the enzyme activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving LSD1 and the experimental workflows used to assess inhibitor activity.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) CoREST CoREST LSD1->CoREST H3K4me1 H3K4me1 LSD1->H3K4me1 H3K9me1 H3K9me1 LSD1->H3K9me1 HDAC1_2 HDAC1/2 CoREST->HDAC1_2 Histone_H3 Histone H3 H3K4me2 H3K4me2 (Active Mark) Histone_H3->H3K4me2 Methylation H3K9me2 H3K9me2 (Repressive Mark) Histone_H3->H3K9me2 Methylation H3K4me2->H3K4me1 Demethylation Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me1->Tumor_Suppressor_Genes Activation H3K9me2->H3K9me1 Demethylation Oncogenes Oncogenes H3K9me1->Oncogenes Repression INCB059872 INCB059872 INCB059872->LSD1 Inhibition

Caption: LSD1 Signaling Pathway and the Effect of INCB059872.

Experimental_Workflow cluster_lsd LSD1/LSD2 Inhibition Assay (HTRF) cluster_mao MAO-A/MAO-B Inhibition Assay (Kynuramine) LSD_Start Start LSD_Reagents Add INCB059872, LSD1/2 Enzyme, & H3K4me2 Substrate LSD_Start->LSD_Reagents LSD_Incubate1 Incubate LSD_Reagents->LSD_Incubate1 LSD_Detection Add HTRF Detection Reagents LSD_Incubate1->LSD_Detection LSD_Incubate2 Incubate LSD_Detection->LSD_Incubate2 LSD_Read Read Fluorescence (620nm & 665nm) LSD_Incubate2->LSD_Read LSD_Analyze Calculate IC50 LSD_Read->LSD_Analyze LSD_End End LSD_Analyze->LSD_End MAO_Start Start MAO_Reagents Add INCB059872 & MAO-A/B Enzyme MAO_Start->MAO_Reagents MAO_Preincubate Pre-incubate MAO_Reagents->MAO_Preincubate MAO_Substrate Add Kynuramine Substrate MAO_Preincubate->MAO_Substrate MAO_Read Monitor Absorbance at 316nm MAO_Substrate->MAO_Read MAO_Analyze Calculate IC50 MAO_Read->MAO_Analyze MAO_End End MAO_Analyze->MAO_End

Caption: Experimental Workflows for Demethylase Inhibition Assays.

References

Independent Validation of INCB059872 Tosylate's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Mechanism of Action: Initial interest in INCB059872 tosylate may be associated with various epigenetic modulators. It is crucial for researchers to note that INCB059872 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification, and not a Bromodomain and Extra-Terminal (BET) inhibitor.[1][2][3] This guide provides an independent validation of INCB059872's anti-tumor activity in the context of its function as an LSD1 inhibitor and offers a comparison with other compounds in its class. Additionally, a comparative overview of representative BET inhibitors is included to address the broader interest in epigenetic regulators in oncology.

Part 1: Comparative Analysis of LSD1 Inhibitors

LSD1 is overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling target for cancer therapy.[1][4] LSD1 inhibitors work by preventing the demethylation of histones, which can lead to the reactivation of tumor suppressor genes and the suppression of genes that promote tumor growth.

Quantitative Comparison of Anti-Tumor Activity of LSD1 Inhibitors

The following table summarizes the in vitro and in vivo anti-tumor activity of INCB059872 and other selected LSD1 inhibitors.

CompoundCancer TypeAssayEndpointResultReference
INCB059872 Acute Myeloid Leukemia (AML)Cell ViabilityIC50Potent inhibition of AML cell line proliferation[1]
AMLIn vivo xenograftTumor Growth InhibitionSignificant tumor growth inhibition in AML xenograft models[1]
GSK2879552 Small Cell Lung Cancer (SCLC)Cell ViabilityIC5024 nM[2]
SCLCIn vivo xenograftTumor Growth InhibitionEffective in inhibiting the growth of NCI-H1417 SCLC cells[2]
ORY-1001 (Iadademstat) Acute Myeloid Leukemia (AML)Cell ViabilityIC5018 nM[2]
AMLIn vivo xenograftTumor Growth InhibitionSignificant anti-leukemic effect[2]
Bomedemstat (IMG-7289) MyelofibrosisIn vivoSpleen Size ReductionImproved symptomatology and reduced spleen sizes in patients[4]
Signaling Pathway of LSD1 Inhibition

LSD1 functions as a transcriptional co-repressor by demethylating H3K4me1/2. Its inhibition leads to an increase in H3K4 methylation, resulting in the expression of tumor-suppressor genes. LSD1 can also act as a transcriptional co-activator by demethylating H3K9me1/2 in the presence of androgen and estrogen receptors.[4] Furthermore, LSD1 inhibition can suppress the PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[5]

LSD1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone H3 Histone H3 H3K4me2/1 H3K4me2/1 Histone H3->H3K4me2/1 methylated to H3K9me1/2 H3K9me1/2 Histone H3->H3K9me1/2 methylated to LSD1 LSD1 LSD1->H3K4me2/1 demethylates LSD1->H3K9me1/2 demethylates p85 p85 LSD1->p85 activates transcription of INCB059872 INCB059872 INCB059872->LSD1 inhibits Tumor Suppressor Genes Tumor Suppressor Genes H3K4me2/1->Tumor Suppressor Genes suppresses Oncogenes Oncogenes H3K9me1/2->Oncogenes activates PI3K PI3K AKT AKT PI3K->AKT activates Cell Survival/Proliferation Cell Survival/Proliferation AKT->Cell Survival/Proliferation promotes p85->PI3K activates BET_Pathway cluster_nucleus Nucleus BET Proteins (BRD4) BET Proteins (BRD4) Acetylated Histones Acetylated Histones BET Proteins (BRD4)->Acetylated Histones binds to BET Inhibitor (JQ1, OTX015) BET Inhibitor (JQ1, OTX015) BET Inhibitor (JQ1, OTX015)->BET Proteins (BRD4) inhibits binding to MYC Gene MYC Gene Acetylated Histones->MYC Gene activates transcription of MYC Protein MYC Protein MYC Gene->MYC Protein translates to Cell Cycle Progression Genes Cell Cycle Progression Genes MYC Protein->Cell Cycle Progression Genes activates Apoptosis Genes Apoptosis Genes MYC Protein->Apoptosis Genes represses MTT_Workflow A Seed cells in 96-well plate B Treat with inhibitor A->B C Add MTT solution B->C D Incubate C->D E Add solubilization solution D->E F Measure absorbance E->F Xenograft_Workflow A Prepare cell suspension B Inject cells subcutaneously into mice A->B C Monitor tumor growth B->C D Randomize mice into groups C->D E Administer treatment D->E F Continue monitoring and data collection E->F WesternBlot_Workflow A Protein separation by SDS-PAGE B Transfer to membrane A->B C Blocking B->C D Primary antibody incubation C->D E Secondary antibody incubation D->E F Detection E->F

References

A Comparative Guide to the Covalent Binding Mechanisms of LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysine-specific demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, plays a critical role in epigenetic regulation by demethylating histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Covalent inhibitors of LSD1 have emerged as a promising class of therapeutics due to their potential for high potency and prolonged duration of action. This guide provides a detailed comparison of the covalent binding mechanisms of different classes of LSD1 inhibitors, supported by experimental data and detailed protocols.

Overview of Covalent LSD1 Inhibition

Covalent LSD1 inhibitors primarily function by forming an irreversible covalent bond with the FAD cofactor within the enzyme's active site. This inactivation prevents the demethylation of LSD1 substrates, leading to downstream therapeutic effects. The majority of these inhibitors are mechanism-based, meaning the enzyme's own catalytic activity is required to unmask the reactive species that forms the covalent adduct.

Major Classes of Covalent LSD1 Inhibitors and Their Binding Mechanisms

The most extensively studied covalent LSD1 inhibitors can be broadly categorized based on their chemical scaffolds, primarily tranylcypromine (B92988) (TCP) derivatives, phenelzine (B1198762) derivatives, and propargylamine-containing compounds. While all form a covalent adduct with FAD, the precise nature of the final adduct and the underlying chemical mechanism can differ significantly.

Tranylcypromine (TCP)-Based Inhibitors: The Pioneers of LSD1 Covalent Inhibition

Tranylcypromine, a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified to covalently inhibit LSD1. Numerous analogs have since been developed with improved potency and selectivity.

Binding Mechanism: FAD Adduct Formation

The inhibitory action of TCP and its derivatives involves the enzyme-catalyzed oxidation of the cyclopropylamine (B47189) moiety. This generates a reactive intermediate that subsequently attacks the FAD cofactor. Structural and mass spectrometry analyses have confirmed that PCPA forms a covalent adduct with FAD in LSD1.[1] The initial non-covalent binding is followed by the formation of a covalent bond, leading to irreversible inactivation of the enzyme.[2][3]

Visualizing the Pathway:

TCP_Mechanism cluster_0 LSD1 Active Site TCP Tranylcypromine (TCP) LSD1_FAD LSD1-FAD Complex TCP->LSD1_FAD Non-covalent Binding Reactive_Intermediate Reactive Intermediate LSD1_FAD->Reactive_Intermediate Enzymatic Oxidation Covalent_Adduct Irreversible TCP-FAD Adduct Reactive_Intermediate->Covalent_Adduct Covalent Bond Formation

Figure 1: Covalent inhibition of LSD1 by tranylcypromine (TCP).
Next-Generation TCP Derivatives: A Twist in the Tale with Grob Fragmentation

More recently, a new generation of precision LSD1 inhibitors, also based on the TCP scaffold, has been developed. These inhibitors exhibit a more complex and distinct covalent binding mechanism involving a Grob fragmentation.[4][5][6]

Binding Mechanism: Covalent Adduct Formation Followed by Grob Fragmentation

Similar to first-generation TCP inhibitors, these compounds form an initial covalent adduct with the FAD cofactor. However, this initial adduct is unstable and undergoes a subsequent Grob fragmentation. This fragmentation event results in the formation of a compact N-formyl FAD adduct and the release of a styrene (B11656) byproduct.[4][6] This unique mechanism allows for selective targeting of LSD1's demethylase activity without disrupting important protein-protein interactions, such as the one with GFI1B.[4][5]

Visualizing the Pathway:

Grob_Fragmentation_Mechanism cluster_1 LSD1 Active Site NextGen_TCP Next-Gen TCP Inhibitor LSD1_FAD_Initial Initial Covalent Adduct NextGen_TCP->LSD1_FAD_Initial Initial Adduct Formation N_Formyl_FAD N-formyl-FAD Adduct LSD1_FAD_Initial->N_Formyl_FAD Grob Fragmentation Styrene Styrene Byproduct LSD1_FAD_Initial->Styrene Release

Figure 2: Grob fragmentation mechanism of next-generation TCP inhibitors.

Quantitative Comparison of Covalent LSD1 Inhibitors

The potency of covalent inhibitors is often characterized by their IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant for the initial non-covalent binding), and kinact (rate of inactivation). The overall efficiency of a covalent inhibitor is best described by the kinact/Ki ratio.

Inhibitor ClassInhibitor ExampleIC50Kikinact/Ki (M⁻¹s⁻¹)Binding MechanismReference
Tranylcypromine-based (1st Gen) Tranylcypromine (TCP)~2 µM - 5.6 µM-22 - 34FAD Adduct Formation[2][7]
GSK-LSD1---FAD Adduct Formation[4]
ORY-1001 (Iadademstat)-Low nM1.19 x 10⁶FAD Adduct Formation[2]
INCB059872---FAD Adduct Formation[3]
S2157--6000FAD Adduct Formation[8]
S1427--18000FAD Adduct Formation[8]
Tranylcypromine-based (Next-Gen) T-448---Grob Fragmentation[4]
TAK-418---Grob Fragmentation[6]
Phenelzine-based Phenelzine (PLZ)Millimolar range-~35-fold more efficient than TCPFAD Adduct Formation[2]
Peptide-based S9-CMC1---Covalent bond to Cys360[9]

Note: The reported values can vary depending on the assay conditions.

Experimental Protocols for Characterizing Covalent LSD1 Inhibitors

Accurate characterization of covalent inhibitors requires a combination of enzymatic, biophysical, and cellular assays.

Enzyme Inhibition Assay: Horseradish Peroxidase (HRP)-Coupled Assay

This is a widely used method to determine the kinetic parameters of LSD1 inhibition.

Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ oxidizes a substrate (e.g., Amplex Red), leading to a fluorescent or colorimetric signal. The rate of this reaction is proportional to LSD1 activity.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), LSD1 enzyme, a suitable histone peptide substrate (e.g., H3K4me1/2 peptide), HRP, and the HRP substrate.

  • Inhibitor Incubation: Pre-incubate the LSD1 enzyme with various concentrations of the covalent inhibitor for different time points.

  • Reaction Initiation: Initiate the demethylase reaction by adding the histone peptide substrate.

  • Signal Detection: Add the HRP and its substrate to the reaction mixture.

  • Data Analysis: Measure the fluorescence or absorbance over time. The rate of signal increase is inversely proportional to the extent of LSD1 inhibition. The data is then fitted to the Kitz-Wilson equation to determine kinact and Ki values.[10]

Mass Spectrometry for FAD Adduct Confirmation

Mass spectrometry is essential for unequivocally confirming the covalent modification of the FAD cofactor.

Principle: By analyzing the mass of the FAD molecule extracted from the inhibitor-treated enzyme, the formation of a covalent adduct can be confirmed by the expected mass shift.

Protocol Outline:

  • Inhibitor Treatment: Incubate purified LSD1 with the covalent inhibitor to allow for adduct formation.

  • FAD Extraction: Denature the protein (e.g., by heat or chemical treatment) to release the non-covalently bound FAD and the FAD adduct.

  • Chromatographic Separation: Separate the FAD species from the protein and other components using high-performance liquid chromatography (HPLC).

  • Mass Analysis: Analyze the collected fractions using mass spectrometry (e.g., LC-MS/MS or MALDI-TOF) to determine the mass of the FAD species. An increase in mass corresponding to the molecular weight of the reactive inhibitor fragment confirms covalent adduct formation.[1]

Cellular Target Engagement Assay: Chemoprobe-Based Immunoassay

This assay measures the extent to which an inhibitor binds to its target within a cellular context.

Principle: A biotinylated chemical probe that covalently binds to the active site of LSD1 is used. In cells treated with an LSD1 inhibitor, the target enzyme is occupied, preventing the binding of the chemoprobe. The amount of probe-bound LSD1 can then be quantified, providing a readout of target engagement.[2][11]

Protocol Outline:

  • Cell Treatment: Treat cells with varying concentrations of the LSD1 inhibitor.

  • Cell Lysis: Prepare cell lysates under conditions that preserve protein integrity.

  • Chemoprobe Labeling: Incubate the lysates with the biotinylated chemoprobe.

  • Capture and Detection: Capture the probe-bound LSD1 using streptavidin-coated plates and detect the amount of captured enzyme using an LSD1-specific antibody in an ELISA-like format.

  • Data Analysis: The signal is inversely proportional to the level of target engagement by the inhibitor.

Visualizing the Workflow:

TE_Assay_Workflow Cell_Treatment Treat cells with LSD1 inhibitor Cell_Lysis Prepare cell lysates Cell_Treatment->Cell_Lysis Probe_Labeling Incubate with biotinylated chemoprobe Cell_Lysis->Probe_Labeling Capture Capture probe-bound LSD1 on streptavidin plate Probe_Labeling->Capture Detection Detect with LSD1-specific antibody Capture->Detection Analysis Quantify target engagement Detection->Analysis

References

Assessing the Selectivity of INCB059872 Against Other Epigenetic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic enzyme implicated in the pathogenesis of various malignancies, particularly myeloid leukemia.[1][2][3][4] As with any targeted therapeutic, a thorough understanding of its selectivity profile is crucial for predicting on-target efficacy and potential off-target effects. This guide provides a comparative assessment of INCB059872's selectivity, summarizes available data, and details the experimental protocols used to evaluate its specificity against other epigenetic targets.

While comprehensive, quantitative data on the screening of INCB059872 against a broad panel of diverse epigenetic targets (such as a wide range of histone methyltransferases, histone deacetylases, and bromodomains) is not extensively available in the public domain, this guide compiles the existing information and provides a framework for its comparative analysis with other clinical-stage LSD1 inhibitors.

Mechanism of Action of INCB059872

INCB059872 exerts its therapeutic effect through the irreversible inhibition of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase.[3][4] LSD1 is a critical regulator of gene expression, primarily through the demethylation of mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark associated with gene repression. By inhibiting LSD1, INCB059872 leads to an accumulation of these histone methylation marks, thereby altering gene expression patterns to induce differentiation and inhibit the proliferation of cancer cells.[4]

The following diagram illustrates the signaling pathway affected by INCB059872:

cluster_0 Epigenetic Regulation by LSD1 cluster_1 Effect of INCB059872 cluster_2 Cellular Outcomes H3K4me1/2 H3K4me1/2 (Active Promoters/Enhancers) LSD1 LSD1 (KDM1A) H3K4me1/2->LSD1 Demethylation H3K9me1/2 H3K9me1/2 (Repressed Genes) H3K9me1/2->LSD1 Demethylation H3K4me0 H3K4me0 (Inactive) LSD1->H3K4me0 H3K9me0 H3K9me0 (Active) LSD1->H3K9me0 Gene Expression Altered Gene Expression INCB059872 INCB059872 INCB059872->LSD1 Inhibition Differentiation Cellular Differentiation Gene Expression->Differentiation Proliferation Inhibition of Proliferation Gene Expression->Proliferation

Caption: Mechanism of action of INCB059872.

Comparative Selectivity of LSD1 Inhibitors

The selectivity of LSD1 inhibitors is a critical attribute, as off-target inhibition of other FAD-dependent amine oxidases, such as LSD2, Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B), can lead to undesirable side effects. The following table summarizes the available selectivity data for several clinical-stage LSD1 inhibitors. While specific IC50 values for INCB059872 against a broad panel are not publicly available, it has been described as a "selective" inhibitor.

CompoundLSD1 IC50LSD2 IC50MAO-A IC50MAO-B IC50
INCB059872 Potent (nM range)Data not publicly availableData not publicly availableData not publicly available
Iadademstat (ORY-1001) ~18 nM>100 µM>100 µM>100 µM
Bomedemstat (IMG-7289) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
GSK2879552 Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Tranylcypromine (TCP) ~200 µM>200 µM~1.5 µM~1.5 µM

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols for Assessing Selectivity

The selectivity of LSD1 inhibitors is typically assessed using a panel of in vitro biochemical assays. Below are detailed methodologies for key experiments used to determine inhibitor potency and selectivity.

LSD1 Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method for determining the IC50 of inhibitors against LSD1 and other histone demethylases.

  • Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the LSD1 enzyme. The product of the demethylation reaction is detected by a specific antibody labeled with a fluorescent donor (e.g., Europium cryptate), which binds to the demethylated lysine. A fluorescent acceptor (e.g., XL665) conjugated to streptavidin binds to the biotinylated peptide. When the donor and acceptor are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs, generating a signal that is proportional to the amount of demethylated product.

  • Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A Dispense serial dilutions of INCB059872 into microplate wells. B Add LSD1 enzyme to each well. A->B C Pre-incubate inhibitor and enzyme. B->C D Add biotinylated H3K4me1/2 peptide substrate. C->D E Incubate to allow demethylation. D->E F Add detection reagents: - Eu-cryptate labeled anti-H3K4me0 antibody - Streptavidin-XL665 E->F G Incubate for signal development. F->G H Read HTRF signal on a plate reader (Ex/Em wavelengths). G->H I Calculate percent inhibition relative to no-inhibitor control. H->I J Plot percent inhibition vs. log[inhibitor] and fit to a four-parameter logistic model to determine IC50. I->J

Caption: HTRF-based LSD1 inhibition assay workflow.
  • Reagents and Conditions:

    • Enzyme: Recombinant human LSD1

    • Substrate: Biotinylated histone H3 (1-21) peptide with mono- or di-methylation at K4

    • Detection Reagents: Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665

    • Assay Buffer: Typically contains Tris-HCl, BSA, and other components to ensure optimal enzyme activity.

    • Incubation: Typically at room temperature or 37°C for 1-2 hours.

Selectivity Screening Against Other Epigenetic Targets

To assess selectivity, INCB059872 would be tested against a panel of other epigenetic modifying enzymes using similar assay principles, with substrates and detection reagents specific to each enzyme.

  • Histone Demethylases (e.g., other KDMs): Assays would utilize specific histone peptide substrates with the relevant methylation mark and corresponding detection antibodies.

  • Histone Methyltransferases (HMTs): Assays would measure the transfer of a methyl group from a donor (e.g., S-adenosylmethionine) to a histone peptide substrate.

  • Histone Deacetylases (HDACs): Assays typically use an acetylated peptide substrate, and the deacetylated product is detected, often through a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

  • Bromodomains (including BETs): Binding assays, such as AlphaScreen or TR-FRET, are used to measure the displacement of a biotinylated acetylated histone peptide ligand from the bromodomain by the test compound.

Conclusion

INCB059872 is a potent and selective inhibitor of LSD1 with a promising therapeutic profile in myeloid malignancies. While detailed public data on its selectivity against a broad range of epigenetic targets is limited, the available information suggests a favorable profile with high potency for its intended target. The experimental protocols described in this guide provide a comprehensive overview of the methodologies used to characterize the selectivity of epigenetic inhibitors. Further disclosure of comprehensive selectivity screening data for INCB059872 will be valuable for a more complete assessment of its therapeutic potential and off-target risk profile.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for INCB059872 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the proper handling and disposal of INCB059872 tosylate, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor used in laboratory research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available, general safety protocols for similar tosylate compounds should be strictly followed.

Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure risk:

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or chemical goggles
Lab CoatStandard laboratory coat, fully buttoned
RespiratoryUse in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.

Spill & Exposure Procedures

In Case of a Spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use absorbent pads or other appropriate materials to contain the spill. Avoid raising dust.

  • Clean: Carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Proper Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations for chemical waste.

Step-by-Step Disposal Guide:

  • Segregation: Unused or waste this compound should be segregated from other laboratory waste.

  • Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, "Hazardous Waste," and any other required information.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Documentation: Maintain a log of all waste generated, including the amount and date of disposal.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company. Do not dispose of this compound down the drain or in regular trash.[1][2]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Management A Material Identified for Disposal B Is the material contaminated? A->B C Segregate as Hazardous Chemical Waste B->C Yes G Decontaminate Container (if empty) B->G No (Empty Container) D Place in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Licensed Disposal E->F H Dispose of as Non-Hazardous Waste (if permitted) G->H cluster_1 Operational Workflow for this compound A Receiving & Inventory B Storage (-20°C to -80°C) A->B C Weighing & Preparation in Ventilated Hood B->C D Experimental Use C->D E Waste Generation D->E F Segregation & Containerization E->F G Disposal via Licensed Vendor F->G

References

Personal protective equipment for handling INCB059872 tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of INCB059872 tosylate, a potent lysine-specific demethylase 1 (LSD1) inhibitor used in myeloid leukemia research.

This document provides critical operational and safety information to ensure the protection of laboratory personnel and the integrity of research when working with this compound. Adherence to these guidelines is essential for minimizing exposure risks and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard laboratory safety protocols for handling potent chemical compounds.

PPE ComponentSpecificationRationale
Gloves Chemically resistant nitrile gloves (double-gloving recommended)To prevent skin contact and absorption of the compound. Double-gloving provides an additional layer of protection.
Eye Protection Safety glasses with side shields or a face shieldTo protect the eyes from potential splashes or aerosolized particles of the compound.
Body Protection Disposable laboratory coat or gown with long sleeves and tight-fitting cuffsTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when there is a potential for aerosolization of the compound, such as when handling the powder form outside of a containment system.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation exposure.

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and has been properly inspected for any defects. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing and Reconstitution: When weighing the powdered form of this compound, perform the task within a ventilated enclosure to control dust. When reconstituting the compound, handle solutions with care to avoid splashes and aerosol formation.

  • Handling: Always use appropriate, calibrated equipment for measuring and transferring the compound. Avoid direct contact with the skin, eyes, and clothing.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. Gloves should be removed first, followed by the gown and then eye protection. Dispose of all used PPE as hazardous chemical waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe prep_work_area Prepare Work Area gather_ppe->prep_work_area weigh_reconstitute Weighing & Reconstitution prep_work_area->weigh_reconstitute experiment Perform Experiment weigh_reconstitute->experiment decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash dispose_waste Dispose of Contaminated Waste hand_wash->dispose_waste

Caption: Workflow for Safe Handling of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.